Terbutaline-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
228.30 g/mol |
IUPAC名 |
5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D |
InChIキー |
XWTYSIMOBUGWOL-XGWWUZNLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Terbutaline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Terbutaline-d3, a deuterated isotopologue of the bronchodilator Terbutaline (B1683087). This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, analytical chemistry, and metabolic studies. This compound is a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Terbutaline in biological matrices.[1]
Introduction
Terbutaline is a selective beta-2 adrenergic receptor agonist used in the management of bronchospasm associated with asthma, bronchitis, and emphysema.[2] Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, which can be readily distinguished from the unlabeled drug by mass spectrometry, without significantly altering its chemical and biological properties. This allows for the use of this compound as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1]
The chemical name for this compound is 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol.[3] The three deuterium atoms are located on the ethylamino side chain, which is a common site for metabolic transformations.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Terbutaline, with the key modification being the introduction of deuterium atoms at the desired positions. A common and efficient strategy involves the use of a deuterated reducing agent in the final reduction step. The following protocol is a plausible and detailed method for the laboratory-scale synthesis of this compound, based on the well-documented synthesis of Terbutaline from 3,5-dibenzyloxyacetophenone.[4][5][6][7]
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 3,5-Dibenzyloxyacetophenone
-
Dissolve 3,5-dibenzyloxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin (1-1.2 equivalents), and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 2-bromo-1-(3,5-dibenzyloxyphenyl)ethan-1-one.
Step 2: Amination with tert-Butylamine (B42293)
-
Dissolve the crude 2-bromo-1-(3,5-dibenzyloxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent like acetonitrile (B52724) or THF.
-
Add tert-butylamine (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess tert-butylamine and its hydrobromide salt.
-
Dry the organic layer and concentrate to yield 1-(3,5-dibenzyloxyphenyl)-2-(tert-butylamino)ethan-1-one.
Step 3: Deuterated Reduction and Deprotection
-
Dissolve the keto-amine intermediate (1 equivalent) in a suitable solvent such as methanol-d4 (B120146) or a mixture of methanol (B129727) and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a deuterated reducing agent, such as sodium borodeuteride (NaBD4) (1.5-2 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry.
-
The resulting intermediate is 1-(3,5-dibenzyloxyphenyl)-2-(tert-butylamino)ethan-1,2,2-d3-1-ol.
-
For deprotection, dissolve the intermediate in a suitable solvent like ethanol (B145695) or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to hydrogenation with hydrogen gas (H2) at atmospheric or slightly elevated pressure until the debenzylation is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol as the eluent.
-
Alternatively, the product can be converted to its sulfate salt by dissolving it in methanol and adding a stoichiometric amount of sulfuric acid, followed by precipitation with a non-polar solvent like diethyl ether.
Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terbutaline D3 | SynZeal [synzeal.com]
- 4. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 5. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 6. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 7. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
Physicochemical Properties of Deuterated Terbutaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated terbutaline (B1683087). Due to the limited availability of direct experimental data on deuterated terbutaline, this document presents the established properties of terbutaline as a baseline, followed by a detailed discussion on the anticipated effects of deuterium (B1214612) substitution based on the principles of kinetic isotope effects. This guide also includes detailed experimental protocols for determining these properties and visual diagrams to illustrate key pathways and workflows.
Introduction to Deuterated Terbutaline
Terbutaline is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug.[2] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[3][4] This can result in increased drug exposure, potentially allowing for lower or less frequent dosing. While the pharmacodynamic properties are generally expected to remain unchanged, the physicochemical properties can be subtly altered.
Quantitative Physicochemical Data
The following table summarizes the known physicochemical properties of non-deuterated terbutaline. These values serve as a crucial reference point for understanding the fundamental characteristics of the molecule.
| Property | Value (Terbutaline/Terbutaline Sulfate) | Reference(s) |
| pKa | 8.8, 10.1, 11.2 | [5] |
| 8.65 (Basic) | [1] | |
| 8.86 (Strongest Acidic), 9.76 (Strongest Basic) | [6] | |
| logP (octanol-water) | 0.9 | [1][7] |
| Solubility | Terbutaline: Soluble in ethanol (B145695) and methanol. | [8] |
| Terbutaline Sulfate: Soluble in water and 0.1N HCl (>20 mg/mL at 25°C); slightly soluble in methanol; insoluble in chloroform. | [5][9] | |
| 1 g/1.5 mL (water) | [6] | |
| H2O: 100 mg/mL | [10] | |
| Melting Point | Terbutaline: 119-122°C, 204-208°C | [5][8][11] |
| Terbutaline Sulfate: 246-248°C | [5][12] |
The Impact of Deuteration on Physicochemical Properties
-
pKa: The substitution of hydrogen with deuterium can lead to small changes in the acid dissociation constant (pKa). This is due to the effect of the heavier isotope on the zero-point vibrational energy of the bonds involved in the proton transfer. Generally, C-D bonds are slightly less acidic than C-H bonds, and O-D bonds are also slightly less acidic than O-H bonds. Therefore, a slight increase in the pKa values for the phenolic hydroxyl groups and the secondary amine in deuterated terbutaline can be anticipated.[13][14]
-
logP (Lipophilicity): The effect of deuteration on lipophilicity (logP) is generally small and can be variable. Deuterium is slightly less electron-donating than protium, which can subtly influence intermolecular interactions. In some cases, deuterated compounds have been observed to be slightly more lipophilic, while in others, they are slightly less. The overall impact on the logP of terbutaline is expected to be minimal but should be experimentally verified.
-
Solubility: Changes in solubility upon deuteration are linked to alterations in intermolecular forces, such as hydrogen bonding and van der Waals interactions. Since deuterium bonds can be slightly stronger or weaker than hydrogen bonds depending on the molecular context, the aqueous solubility of deuterated terbutaline may differ from its non-deuterated counterpart. Experimental determination is necessary to ascertain the precise effect.[15]
-
Melting Point: The melting point of a crystalline solid is dependent on the crystal lattice energy and intermolecular forces. The increased mass of deuterium can lead to changes in the vibrational modes of the crystal lattice, which may result in a different melting point.[16] This effect is not always predictable and can lead to either a slight increase or decrease in the melting point.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of deuterated terbutaline. These protocols are standard and applicable to both deuterated and non-deuterated compounds.
Determination of pKa (Potentiometric Titration)
Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of deuterated terbutaline of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-methanol mixture). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration: Place a known volume of the deuterated terbutaline solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Slowly add the standardized acid or base titrant in small increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve) or the point of maximum slope on a derivative plot.
Determination of logP (Shake-Flask Method)
Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It involves measuring the concentration of the solute in two immiscible liquid phases (typically n-octanol and water) at equilibrium.
Methodology:
-
Pre-saturation of Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the two phases.
-
Partitioning: Add a known amount of deuterated terbutaline to a mixture of the pre-saturated n-octanol and water in a flask.
-
Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning and equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of deuterated terbutaline using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent by creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Saturation: Add an excess amount of deuterated terbutaline to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a change in the concentration of the dissolved compound.
-
Concentration Analysis: Determine the concentration of deuterated terbutaline in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of Melting Point (Capillary Method)
Principle: The melting point is the temperature at which a solid substance changes to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: Finely powder a dry sample of deuterated terbutaline.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Visualizations
Signaling Pathway of Terbutaline
Terbutaline, and by extension its deuterated form, exerts its therapeutic effect through the beta-2 adrenergic receptor signaling pathway.
Caption: Signaling pathway of terbutaline leading to bronchodilation.
Experimental Workflow for logP Determination
The shake-flask method is a standard procedure for determining the lipophilicity of a compound.
Caption: Workflow for logP determination using the shake-flask method.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Terbutaline [drugfuture.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. DrugMapper [drugmapper.helsinki.fi]
- 8. Terbutaline | CAS 23031-25-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. drugs.com [drugs.com]
- 10. Terbutaline Sulfate | Adrenergic Receptor | Antibiotic | TargetMol [targetmol.com]
- 11. chemigran.com [chemigran.com]
- 12. chemigran.com [chemigran.com]
- 13. jmest.org [jmest.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. japsonline.com [japsonline.com]
Isotopic Labeling of Terbutaline: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of terbutaline (B1683087) for research purposes. It covers synthetic strategies, detailed experimental protocols, analytical techniques for verification, and the biochemical context of terbutaline's mechanism of action. This document is intended to serve as a comprehensive resource for researchers utilizing isotopically labeled terbutaline in pharmacokinetic, metabolism, and receptor-binding studies.
Introduction to Isotopic Labeling of Terbutaline
Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)[1]. This process creates a chemically identical version of the compound that can be distinguished by its mass. In the context of terbutaline, a selective β2-adrenergic receptor agonist, isotopic labeling is invaluable for a variety of research applications[2]. Labeled terbutaline serves as an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurements in complex biological matrices[3]. Furthermore, it is a crucial tool in metabolic studies to trace the biotransformation of the drug and in high-resolution NMR studies to probe drug-receptor interactions[4][5].
The most common isotopically labeled form of terbutaline is deuterated terbutaline, specifically Terbutaline-d9, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. This labeling provides a significant mass shift, making it easily distinguishable from the unlabeled drug in mass spectrometry analysis.
Synthetic Strategies for Isotopically Labeled Terbutaline
The synthesis of isotopically labeled terbutaline generally follows the established synthetic routes for the unlabeled compound, with the introduction of the isotopic label at a strategic point using a labeled precursor.
Synthesis of Deuterated Terbutaline (Terbutaline-d9)
The most common strategy for synthesizing Terbutaline-d9 involves the use of a deuterated tert-butylamine (B42293) precursor. A plausible synthetic route, adapted from known terbutaline synthesis methods, is outlined below[6][7]. The key starting material for introducing the deuterium labels is deuterated tert-butyl alcohol, which can be synthesized from deuterated methyl magnesium iodide and deuterated acetone[8].
Experimental Workflow for Terbutaline-d9 Synthesis
Caption: A multi-step synthesis workflow for producing Terbutaline-d9.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and analysis of isotopically labeled terbutaline.
Synthesis of Deuterated tert-Butyl Alcohol (Precursor)
This protocol is adapted from a patented method for producing deuterated tert-butyl alcohol[8].
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), anhydrous manganese chloride is added to anhydrous tetrahydrofuran (B95107) (THF). To this suspension, a solution of deuterium methyl magnesium iodide in THF is added, followed by the dropwise addition of deuterated acetone (B3395972). The molar ratio of deuterium methyl magnesium iodide to deuterated acetone to anhydrous manganese chloride should be approximately 15-22 : 14-20 : 1. The reaction mixture is stirred at room temperature.
-
Hydrolysis: Upon completion of the Grignard reaction, the mixture is cooled in an ice bath. The reaction is then quenched by the slow addition of a heavy water (D₂O) solution of a deuterated acid (e.g., DCl in D₂O).
-
Extraction and Purification: The resulting mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate (B86663), and filtered. The solvent is removed by distillation to yield deuterated tert-butyl alcohol.
Synthesis of Terbutaline-d9
This protocol is a conceptual adaptation based on general synthesis routes for terbutaline, incorporating the deuterated precursor[6][9].
-
Bromination of 3,5-Dibenzyloxyacetophenone: 3,5-Dibenzyloxyacetophenone is dissolved in a suitable solvent such as ethyl acetate. A brominating agent (e.g., dibromohydantoin) and an acid catalyst (e.g., trifluoroacetic acid) are added, and the mixture is stirred in the dark at room temperature[9]. After the reaction, the mixture is filtered, and the filtrate is washed with water, dried, and concentrated under reduced pressure to yield 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone.
-
Condensation with Deuterated tert-Butylamine: The bromo intermediate is dissolved in a suitable solvent like isopropanol. Deuterated tert-butylamine (prepared from deuterated tert-butyl alcohol) is added, and the mixture is heated to reflux[7].
-
Reduction of the Ketone: The resulting amino-ketone is then reduced. A common method is catalytic hydrogenation, which can also serve to deprotect the benzyl (B1604629) groups in a later step. Alternatively, a reducing agent such as sodium borohydride (B1222165) can be used, followed by a separate debenzylation step.
-
Debenzylation: If benzyl protecting groups are still present, they are removed by catalytic hydrogenolysis. This is typically done using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere[7].
-
Purification: The final product, Terbutaline-d9, is purified by recrystallization or chromatography to achieve high purity.
Data Presentation
The following tables summarize the key quantitative data for unlabeled and labeled terbutaline.
Table 1: Physicochemical and Mass Spectrometric Data
| Property | Unlabeled Terbutaline | Terbutaline-d9 |
| Molecular Formula | C₁₂H₁₉NO₃ | C₁₂H₁₀D₉NO₃ |
| Molecular Weight | 225.28 g/mol | 234.34 g/mol |
| [M+H]⁺ (m/z) | 226.14 | 235.20 |
| Purity (typical) | >98% | >98% |
Table 2: NMR Spectroscopic Data (¹H NMR in D₂O)
| Proton Assignment | Unlabeled Terbutaline (δ, ppm) | Terbutaline-d9 (δ, ppm) |
| Aromatic (H-2, H-4, H-6) | ~6.3 | ~6.3 |
| Methine (CH-OH) | ~4.7 | ~4.7 |
| Methylene (CH₂-N) | ~2.9 | ~2.9 |
| tert-Butyl (C(CH₃)₃) | ~1.2 | Signal absent |
Note: Chemical shifts are approximate and can vary with solvent and pH.[5]
Analytical Techniques for Verification
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the successful incorporation of isotopes and for quantifying the labeled compound.
-
Protocol for MS Analysis:
-
Sample Preparation: A solution of the labeled terbutaline is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid). For quantitative analysis, a calibration curve is prepared with known concentrations of the labeled standard.
-
Instrumentation: Analysis is typically performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: The instrument is set to monitor the mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]⁺) for both the unlabeled (226.14) and labeled (235.20) terbutaline.
-
Fragmentation: For confirmation, tandem MS (MS/MS) can be performed. The fragmentation pattern of the labeled compound will show a corresponding mass shift for fragments containing the deuterated tert-butyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the isotopic label.
-
Protocol for NMR Analysis:
-
Sample Preparation: A sample of the labeled terbutaline is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: In the ¹H NMR spectrum of Terbutaline-d9, the characteristic singlet of the tert-butyl protons at approximately 1.2 ppm will be absent, confirming the successful deuteration at this position[5]. The signals for the aromatic and other aliphatic protons will remain. In the ¹³C NMR spectrum, the carbon of the tert-butyl group will show a different splitting pattern due to coupling with deuterium.
-
Terbutaline's Signaling Pathway
Terbutaline exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The binding of terbutaline initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the bronchi.
Terbutaline Signaling Cascade
Caption: The signaling pathway initiated by terbutaline binding.
Upon binding to the β2-adrenergic receptor, terbutaline induces a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. metsol.com [metsol.com]
- 3. The analysis of terbutaline in plasma and urine at therapeutic levels using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computation and NMR crystallography of terbutaline sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 7. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 8. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 9. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
Chemical Stability of Terbutaline-d3 in Solution: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemical stability of Terbutaline (B1683087) in solution, based on available scientific literature. It is intended for researchers, scientists, and drug development professionals.
Overview of Terbutaline Stability
Terbutaline sulfate (B86663) is generally considered a stable compound under normal storage conditions. However, in solution, its stability is influenced by several factors, including pH, exposure to light, and the presence of oxidizing agents. Forced degradation studies have shown that Terbutaline is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] It has been observed to be stable against dry heat and light exposure when in the solid state.[1]
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of Terbutaline and Terbutaline Sulfate in solution under various conditions.
Table 1: Stability of Terbutaline Sulfate in Aqueous Solutions
| Formulation/Solvent | Concentration | Storage Conditions | Duration | Remaining Concentration (%) | Reference |
| Extemporaneous Oral Suspension in Simple Syrup, NF | 1 mg/mL | 4°C, in the dark | 55 days | 103.8% | [2] |
| Extemporaneous Oral Solution in Simple Syrup, NF | 1 mg/mL | 4°C, in the dark | 55 days | 91.7% | [2] |
| Injection in Polypropylene Syringes | 1 mg/mL | 4°C, in the dark | 60 days | 89.2% - 98.5% | [3] |
| Injection in Polypropylene Syringes | 1 mg/mL | 25°C, in the dark | 60 days | 89.2% - 98.5% | [3] |
| Injection in Polypropylene Syringes | 1 mg/mL | 25°C, exposed to light | 60 days | Substantial degradation and discoloration observed | [3] |
| Injection diluted with 0.9% Sodium Chloride in PVC bags | 0.1 mg/mL | 25°C | 23 days | No loss in potency |
Table 2: Half-life of Terbutaline Sulfate in Biological Matrices
| Matrix | Storage Temperature | Half-life (T₀.₅) | Reference |
| Plasma | 4°C | 9.92 to 12.41 hours | [1] |
| Saliva | 4°C | 9.92 to 12.41 hours | [1] |
| Plasma | 20°C | 6.31 to 9.13 hours | [1] |
| Saliva | 20°C | 6.31 to 9.13 hours | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[4]
Objective: To investigate the degradation of Terbutaline under various stress conditions.
Methodology:
-
Preparation of Stock Solution: A stock solution of Terbutaline Sulfate is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with 0.1 M HCl and refluxed for a specified period.[4]
-
Basic Hydrolysis: The stock solution is treated with 0.1 M NaOH and refluxed for a specified period.[4]
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.[4]
-
Thermal Degradation: The stock solution is heated at a specific temperature (e.g., 60-80°C) for a set time.
-
-
Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products and accurately quantifying its concentration over time.
Objective: To develop and validate an HPLC method for the determination of Terbutaline in the presence of its degradation products.
Typical Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., Waters Xterra C18, 150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Terbutaline shows significant absorbance (e.g., 276 nm or 280 nm).
-
Injection Volume: Typically 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the chemical stability of a drug substance in solution.
Caption: Experimental workflow for stability assessment.
Potential Degradation Pathways of Terbutaline
Based on forced degradation studies of Terbutaline, the following signaling pathway illustrates its potential degradation routes.
Caption: Potential degradation pathways of Terbutaline.
References
Understanding the Isotope Effects of Terbutaline-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated isotope effects of Terbutaline-d3, a deuterated isotopologue of the selective β2-adrenergic receptor agonist, Terbutaline (B1683087). While direct comparative studies on this compound are not extensively published, this document synthesizes the known metabolic pathways of Terbutaline with the established principles of kinetic isotope effects (KIE) to postulate the potential pharmacokinetic and pharmacodynamic alterations resulting from deuteration. Detailed experimental protocols are provided to guide researchers in the comparative evaluation of Terbutaline and this compound, encompassing in vitro metabolic stability, in vivo pharmacokinetics, and in vitro pharmacodynamics. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of deuterated Terbutaline.
Introduction: The Rationale for Deuterating Terbutaline
Terbutaline is a widely used bronchodilator for the treatment of asthma and a tocolytic agent for the management of preterm labor.[1][2] It functions by selectively stimulating β2-adrenergic receptors, leading to the relaxation of smooth muscle in the bronchi and uterus.[1][2] Terbutaline is primarily metabolized in the liver through sulfation and glucuronidation, with a significant portion of the parent drug excreted unchanged in the urine.[3][4][5]
The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] Cleavage of a C-D bond during metabolism is often the rate-limiting step, leading to a slower metabolic rate.[6] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. This compound, with deuterium atoms incorporated at the 1-hydroxyethyl-1,2,2-d3 positions, is a candidate for exhibiting such altered pharmacokinetic properties.[7][8]
This guide will explore the theoretical underpinnings of this compound's isotope effects and provide the necessary experimental frameworks to investigate them.
Terbutaline's Mechanism of Action and Metabolism
Signaling Pathway
Terbutaline exerts its therapeutic effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors.[1][2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]
Metabolic Pathways
The primary routes of metabolism for Terbutaline are conjugation reactions, specifically sulfation and glucuronidation, which occur predominantly in the liver and gut wall.[3][4][5][9] A significant portion of an administered dose is also excreted as the unchanged parent drug.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of terbutaline in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination pathways of terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terbutaline D3 | SynZeal [synzeal.com]
- 8. Inhibition of premature labor by terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of terbutaline in man and dog - PMC [pmc.ncbi.nlm.nih.gov]
Terbutaline-d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of Terbutaline-d3, covering its supply, quality specifications, analytical methodologies, and mechanism of action.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the β2-adrenergic receptor agonist Terbutaline (B1683087). This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. The guide details potential suppliers, essential quality control specifications, and validated analytical methods for the quantification and analysis of Terbutaline. Furthermore, it elucidates the key signaling pathway associated with Terbutaline's therapeutic effects.
Sourcing and Supply of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and pharmaceutical development. When sourcing this compound, it is crucial to select a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) to ensure the material's quality and suitability for its intended application. Some notable suppliers include:
-
SynZeal
-
Simson Pharma Limited
-
MedChemExpress
-
LGC Standards
-
Pharmaffiliates
These suppliers typically offer this compound in various quantities and can provide detailed analytical data upon request.[1][2] It is recommended to inquire about the availability of a detailed CoA before purchase.
Quality Specifications
The quality of this compound is paramount for its use as an internal standard in pharmacokinetic studies, a reference standard in analytical method development, or in metabolic fate studies. The Certificate of Analysis is the primary document that outlines the quality specifications of a particular batch. While specific values may vary between suppliers and lots, a typical CoA for this compound would include the following parameters:
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Purity (d3) | ≥99% atom % D | Mass Spectrometry |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | GC-HS |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Assay | 98.0% - 102.0% (on as-is basis) | HPLC, qNMR |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol (B129727), DMSO | Visual Inspection |
Experimental Protocols: Analytical Methods for Terbutaline
Accurate and precise analytical methods are essential for the quantification of Terbutaline in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative RP-HPLC method for the analysis of Terbutaline.
Objective: To determine the purity and concentration of Terbutaline in a given sample.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Terbutaline reference standard
-
Sample containing Terbutaline
Chromatographic Conditions:
-
Mobile Phase: A mixture of 15mM ammonium acetate and methanol (70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the Terbutaline reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing Terbutaline in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the Terbutaline peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Terbutaline in the sample by interpolating its peak area on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This section outlines a stability-indicating HPTLC method for the determination of Terbutaline.
Objective: To separate and quantify Terbutaline from its degradation products.
Instrumentation:
-
HPTLC system with a densitometric scanner
-
Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 cm x 10 cm)
-
Sample application device
-
Developing chamber
Reagents and Materials:
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
Terbutaline reference standard
-
Sample containing Terbutaline
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[4]
-
Mobile Phase: Chloroform:Methanol (9.0:1.0 v/v).[4]
-
Application Volume: 10 µL
-
Band Width: 8 mm
-
Chamber Saturation Time: 30 minutes
-
Development Distance: 80 mm
-
Detection Wavelength: 366 nm.[4]
Procedure:
-
Standard and Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Place the plate in the developing chamber saturated with the mobile phase and allow the chromatogram to develop.
-
Drying: Remove the plate from the chamber and dry it completely.
-
Densitometric Analysis: Scan the dried plate using the densitometer at 366 nm.
-
Quantification: The peak area of the Terbutaline spot is proportional to its concentration. A calibration curve can be prepared by spotting different known concentrations of the standard.
Signaling Pathway and Experimental Workflows
The therapeutic effects of Terbutaline are primarily mediated through its interaction with β2-adrenergic receptors. The following diagrams illustrate the signaling pathway and a typical experimental workflow for its analysis.
References
- 1. Terbutaline D3 | SynZeal [synzeal.com]
- 2. Terbutaline Sulfate | CAS 23031-32-5 | LGC Standards [lgcstandards.com]
- 3. japsonline.com [japsonline.com]
- 4. Stability indicating HPTLC method for determination of terbutaline sulfate in bulk and from submicronized dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of Terbutaline-d3 in In-Vitro Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific in-vitro metabolism studies for Terbutaline-d3. The following guide is based on the well-documented in-vitro metabolic fate of unlabeled Terbutaline (B1683087). A discussion on the potential implications of deuteration for Terbutaline's metabolism is included. It is common practice to use deuterated compounds like this compound as internal standards in analytical methodologies for quantitative analysis of the parent drug.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Understanding its metabolic fate is crucial for drug development, safety assessment, and toxicological studies. In-vitro metabolism models are essential tools for elucidating the metabolic pathways and identifying the enzymes responsible for the biotransformation of xenobiotics. This guide provides a comprehensive overview of the in-vitro metabolic fate of Terbutaline, with a focus on the primary conjugation pathways.
Primary Metabolic Pathways of Terbutaline in In-Vitro Systems
In-vitro studies using human liver microsomes, S9 fractions, and hepatocytes have consistently shown that Terbutaline is primarily metabolized through Phase II conjugation reactions. The involvement of Phase I cytochrome P450 (CYP) enzymes in the metabolism of Terbutaline is negligible. The two main metabolic pathways are:
-
Sulfation: The formation of a sulfate (B86663) conjugate is a major metabolic route for Terbutaline. This reaction is catalyzed by sulfotransferase (SULT) enzymes.
-
Glucuronidation: The formation of a glucuronide conjugate is another significant pathway in the metabolism of Terbutaline. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
The resorcinol (B1680541) structure of Terbutaline makes it a poor substrate for catechol-O-methyltransferase (COMT).[3]
Figure 1: Metabolic Pathways of Terbutaline.
Quantitative Data from In-Vitro Metabolism Studies of Terbutaline
While specific quantitative data for the in-vitro metabolism of this compound are not available in the reviewed literature, the following table summarizes representative kinetic parameters for the glucuronidation of various drug substrates in human liver microsomes to provide context for the types of data generated in such studies.
| Compound | UGT Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Zidovudine (B1683550) | UGT2B7 | 680 | 1300 | [4] |
| Propofol | UGT1A9 | 24 | 1400 | [4] |
| Mycophenolic acid | UGT1A9 | 4.5 | 1100 | [5] |
Note: The above data is for other compounds and serves as an illustrative example of the quantitative outputs from in-vitro glucuronidation assays.
The Role and Potential Metabolic Fate of this compound
Deuterated compounds are frequently synthesized for use as internal standards in bioanalytical assays due to their nearly identical chemical and physical properties to the unlabeled parent drug, but with a distinct mass that allows for accurate quantification by mass spectrometry.
The primary reason for deuteration in drug discovery is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium (B1214612) can slow down the reaction rate. This effect is most pronounced in Phase I metabolism mediated by cytochrome P450 enzymes.[6][7][8]
For Terbutaline, which is primarily metabolized through conjugation (Phase II), the impact of deuteration is less predictable and likely to be minimal. The sites of deuteration on this compound would influence whether any KIE is observed. If deuterium is placed at a position that is not directly involved in the enzymatic conjugation reaction, no significant change in the rate of metabolism is expected. Since sulfation and glucuronidation occur at the hydroxyl groups of the resorcinol ring, deuteration of the tert-butyl group, for instance, would not be expected to alter the metabolic rate.
In the absence of experimental data, it is presumed that the metabolic pathways of this compound in vitro would be qualitatively the same as those of unlabeled Terbutaline, leading to the formation of deuterated sulfate and glucuronide conjugates.
Experimental Protocols for In-Vitro Metabolism Studies
The following are generalized protocols for investigating the in-vitro metabolism of a compound like Terbutaline using common in-vitro systems.
Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (e.g., Terbutaline)
-
This compound (as an internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for Phase I metabolism (used as a control)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLMs and phosphate buffer in microcentrifuge tubes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the appropriate co-factor (NADPH, UDPGA, or PAPS).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
References
- 1. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of terbutaline in man and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Characterization of In Vitro Glucuronidation Clearance of a Range of Drugs in Human Kidney Microsomes: Comparison with Liver and Intestinal Glucuronidation and Impact of Albumin | Semantic Scholar [semanticscholar.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Terbutaline in Human Plasma using LC-MS/MS with Terbutaline-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terbutaline in human plasma. The use of a stable isotope-labeled internal standard, Terbutaline-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and drug development applications. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Introduction
Terbutaline is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and reliable quantification of Terbutaline in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.[1][2] This application note provides a detailed protocol for the determination of Terbutaline in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Terbutaline sulfate (B86663) (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Terbutaline and this compound from human plasma.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terbutaline | 226.1 | 152.1 | Optimized |
| This compound | 229.1 | 155.1 | Optimized |
Results and Discussion
The described method demonstrates excellent performance for the quantification of Terbutaline in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and ensures high precision and accuracy.
Quantitative Performance
The following table summarizes the typical performance characteristics of the method, compiled from various studies.[3][4][5]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Terbutaline.
Terbutaline Signaling Pathway
Caption: Simplified signaling pathway of Terbutaline.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of Terbutaline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for demanding bioanalytical applications in clinical research and drug development. The simple sample preparation protocol and rapid analysis time make this method well-suited for the processing of large numbers of samples.
References
- 1. lcms.cz [lcms.cz]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Terbutaline in Human Plasm After Administration of Bambuterol Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Method Development of Terbutaline using Terbutaline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Terbutaline-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting nature of the deuterated internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
These application notes provide a detailed protocol for the quantitative analysis of Terbutaline in human plasma using this compound as an internal standard by LC-MS/MS. The document includes a summary of method validation parameters, a step-by-step experimental protocol, and visualizations of the key biological pathway and analytical workflow.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a bioanalytical method for the quantification of Terbutaline in human plasma using this compound as an internal standard. Data is compiled from various studies to provide a representative overview.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision (CV%) at LLOQ | < 20% |
| Accuracy at Low, Mid, High QC | 90% - 110% |
| Precision (CV%) at Low, Mid, High QC | < 15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Bench-Top) | Stable |
Signaling Pathway of Terbutaline
Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.
Caption: Terbutaline's signaling pathway leading to bronchodilation.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol describes the extraction of Terbutaline and this compound from human plasma using a mixed-mode cation exchange SPE sorbent.
Materials:
-
Human plasma (K2-EDTA)
-
Terbutaline and this compound reference standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
SPE manifold
Procedure:
-
Prepare Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Terbutaline and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
-
Solid Phase Extraction:
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Terbutaline | 226.1 | 152.1 | 0.1 | 30 | 15 |
| Terbutaline | 226.1 | 107.1 | 0.1 | 30 | 25 |
| This compound | 229.1 | 155.1 | 0.1 | 30 | 15 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the bioanalytical method.
Caption: Bioanalytical workflow for Terbutaline quantification in plasma.
Application Notes and Protocols for Terbutaline-d3 Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline (B1683087) is a selective beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases. The study of its pharmacokinetic (PK) profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Terbutaline-d3, are invaluable tools in these studies. While most commonly employed as an internal standard for the accurate quantification of terbutaline in biological matrices, the investigation of this compound's own pharmacokinetic profile can provide insights into the deuterium (B1214612) kinetic isotope effect on its metabolism. This document provides a detailed protocol for a pharmacokinetic study of this compound, alongside the established analytical methodologies for its quantification.
I. Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of terbutaline and this compound following administration in a suitable animal model or human volunteers.
Study Design:
A single-dose, randomized, crossover study is recommended.[1] This design allows for within-subject comparison of the pharmacokinetic parameters of both terbutaline and this compound, minimizing inter-individual variability. A washout period of at least ten times the half-life of terbutaline (approximately 170 hours) should be implemented between the two treatment periods.[2]
Subjects:
Healthy adult human volunteers or a relevant animal model (e.g., rats, dogs) can be included. For human studies, subjects should be non-smokers, with no history of cardiovascular, renal, or hepatic impairment. Informed consent must be obtained from all participants.
Drug Administration:
Terbutaline and this compound can be administered via various routes, including oral, intravenous, or subcutaneous injection.[3][4][5] The choice of administration route will depend on the specific objectives of the study. For oral administration, subjects should fast overnight before dosing.[2]
Sample Collection:
Blood samples should be collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma should be separated by centrifugation and stored at -20°C or lower until analysis.[6] Urine samples can also be collected at specified intervals to assess renal clearance.
Pharmacokinetic Analysis:
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for both terbutaline and this compound using non-compartmental methods:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
Statistical analysis (e.g., ANOVA) will be performed to compare the pharmacokinetic parameters of terbutaline and this compound.
II. Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of terbutaline in biological matrices.[3][7]
Sample Preparation (Plasma):
-
To 100 µL of plasma (blank, calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution (Terbutaline-d9 is often used for quantifying terbutaline, and conversely, non-labeled terbutaline would be used for quantifying this compound).
-
Precipitate plasma proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[8]
LC-MS/MS Parameters:
The following table summarizes typical LC-MS/MS parameters for terbutaline analysis. These would be adapted for this compound, primarily by adjusting the mass-to-charge ratios in the mass spectrometer.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) or acetonitrile.[9] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Terbutaline | m/z 226 -> 152 (quantifier), 226 -> 107 (qualifier)[7] |
| This compound (hypothetical) | m/z 229 -> 155 (quantifier), 229 -> 110 (qualifier) |
| Internal Standard (e.g., Terbutaline-d9) | m/z 235 -> 153[7] |
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]
III. Data Presentation
The following tables present known pharmacokinetic parameters of terbutaline from the literature. In a comparative study, similar tables would be generated for this compound.
Table 1: Pharmacokinetic Parameters of Terbutaline after Oral Administration (5 mg dose)
| Parameter | Mean ± SD | Reference |
| Cmax (ng/mL) | 8.3 ± 3.9 | [10] |
| Tmax (h) | 2.0 | [10] |
| AUC (h*ng/mL) | 54.6 ± 26.8 | [10] |
| Elimination Half-life (h) | 3.4 | [10] |
| Oral Bioavailability (%) | 14-15 | [10] |
Table 2: Pharmacokinetic Parameters of Terbutaline after Subcutaneous Administration (0.5 mg dose)
| Parameter | Mean ± SD | Reference |
| Cmax (ng/mL) | 9.6 ± 3.4 | [10] |
| Tmax (h) | 0.5 | [10] |
| AUC (h*ng/mL) | 29.4 ± 14.2 | [10] |
| Elimination Half-life (h) | 2.9 | [10] |
IV. Visualizations
Caption: Crossover design for a comparative pharmacokinetic study.
Caption: Plasma sample preparation for LC-MS/MS analysis.
References
- 1. Clinical pharmacokinetics of terbutaline in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic parameters of terbutaline in healthy man. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of terbutaline after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Terbutaline in Human Plasma using a Validated LC-MS/MS Method with Terbutaline-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of terbutaline (B1683087) in human plasma. The methodology utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard, Terbutaline-d3, for accurate and precise quantification. The method is validated according to industry-standard bioanalytical guidelines and is suitable for pharmacokinetic studies and clinical research.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used primarily as a bronchodilator in the management of asthma and other obstructive pulmonary diseases. Accurate determination of terbutaline concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of terbutaline in human plasma, employing this compound as the internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Terbutaline sulfate (B86663) (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 1. Solid-Phase Extraction (SPE) Workflow.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| Terbutaline | 226.1 | 152.1 | 20 | 0.05 |
| This compound | 229.1 | 155.1 | 20 | 0.05 |
Method Validation
The method was validated according to the US FDA guidance for bioanalytical method validation.[1] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
The selectivity of the method was assessed by analyzing blank human plasma from six different sources. No significant interfering peaks were observed at the retention times of terbutaline and this compound.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid | 10 | 4.5 | 101.3 | 5.8 | 100.8 |
| High | 40 | 3.8 | 97.5 | 4.9 | 98.2 |
Recovery
The extraction recovery of terbutaline was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low | 0.3 | 88.5 |
| Mid | 10 | 91.2 |
| High | 40 | 92.8 |
Stability
The stability of terbutaline in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results demonstrated that terbutaline is stable under these conditions.
Logical Relationship of the Analytical Process
Figure 2. Logical Flow of the Analytical Method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of terbutaline in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated and is suitable for use in clinical and pharmacokinetic studies.
References
Application Notes and Protocols for Bioequivalence Studies of Terbutaline Using Terbutaline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of terbutaline (B1683087) oral dosage forms, utilizing Terbutaline-d3 as an internal standard for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Establishing the bioequivalence of generic formulations of terbutaline to a reference product is a critical step in the drug approval process, ensuring comparable safety and efficacy. This requires a robust and validated bioanalytical method for the accurate quantification of terbutaline in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and instrument response.
Bioanalytical Method: Quantification of Terbutaline in Human Plasma by LC-MS/MS
This section details the validated LC-MS/MS method for the determination of terbutaline in human plasma.
Materials and Reagents
-
Analytes: Terbutaline Sulfate (B86663), this compound
-
Chemicals and Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Ammonium acetate (B1210297) (analytical grade), Deionized water, Human plasma (drug-free)
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Terbutaline and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Terbutaline stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is employed to extract terbutaline and its internal standard from human plasma.
Figure 1: Solid Phase Extraction Workflow for Terbutaline from Plasma.
Protocol:
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL this compound). After vortexing, add 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of deionized water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Terbutaline | 226.1 | 152.1 | 150 | 25 | 60 |
| This compound | 229.1 | 155.1 | 150 | 25 | 60 |
Bioanalytical Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration should be within ±15% of the nominal concentration.[2][3] |
Table 6: Representative Bioanalytical Method Validation Data (Illustrative)
| Parameter | LLOQ (0.1 ng/mL) | Low QC (0.3 ng/mL) | Mid QC (5 ng/mL) | High QC (15 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.8 | 3.5 |
| Intra-day Accuracy (%) | 105.2 | 98.7 | 101.5 | 99.8 |
| Inter-day Precision (%CV) | 11.2 | 8.9 | 6.5 | 5.1 |
| Inter-day Accuracy (%) | 102.8 | 99.5 | 102.1 | 100.3 |
| Recovery (%) | 85.3 | 88.1 | 86.5 | 87.2 |
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release oral terbutaline formulation would follow a standard design.
Study Design
Figure 2: Randomized, Two-Way Crossover Bioequivalence Study Design.
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended for immediate-release oral dosage forms.[4]
-
Subjects: A sufficient number of healthy, non-smoking, adult volunteers (typically 18-55 years old) should be enrolled after obtaining informed consent.
-
Dosing: Subjects receive a single oral dose of the test product or the reference product in each period, with a washout period of at least seven half-lives of terbutaline between the periods.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated and stored frozen at -70°C or below until analysis.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated for both the test and reference products using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis and Bioequivalence Acceptance Criteria
-
Statistical Model: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.
-
Bioequivalence Acceptance: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.
Table 7: Illustrative Pharmacokinetic Data from a Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 8.5 ± 2.1 | 8.2 ± 1.9 | 103.7 | 95.2 - 112.8 |
| AUC(0-t) (ngh/mL) | 45.2 ± 10.8 | 46.5 ± 11.2 | 97.2 | 90.5 - 104.3 |
| AUC(0-∞) (ngh/mL) | 48.9 ± 11.5 | 50.1 ± 12.0 | 97.6 | 91.1 - 104.5 |
| Tmax (h) | 2.1 ± 0.8 | 2.3 ± 0.9 | - | - |
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides a robust and reliable approach for the quantification of terbutaline in human plasma. This methodology, when integrated into a well-designed bioequivalence study protocol, enables the accurate assessment of the bioequivalence of generic terbutaline formulations, ensuring they meet the required standards for safety and efficacy.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
Application of Terbutaline-d3 in Urine Drug Testing: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Terbutaline-d3 as an internal standard in the quantitative analysis of terbutaline (B1683087) in human urine samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for clinical and forensic toxicology, as well as for anti-doping control, ensuring accurate and reliable detection and quantification of terbutaline.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Due to its potential for misuse as a performance-enhancing substance in sports and as a growth promoter in livestock, regulatory bodies require sensitive and specific methods for its detection in biological matrices such as urine.[1][2] Terbutaline is extensively metabolized in the body, with a significant portion excreted in the urine as sulfate (B86663) and glucuronide conjugates.[1][3] Therefore, accurate quantification of total terbutaline requires a hydrolysis step to cleave these conjugates prior to analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal internal standard.
Experimental Protocols
This section details the complete workflow for the analysis of terbutaline in urine, from sample preparation to LC-MS/MS analysis, incorporating this compound as the internal standard.
Materials and Reagents
-
Terbutaline standard
-
This compound internal standard (ISTD)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymer-based DVB)
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is designed to measure total terbutaline (free and conjugated).
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1.0 mL aliquot of urine, add a known concentration of this compound internal standard solution.
-
Enzymatic Hydrolysis:
-
Add 500 µL of 0.4 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 45°C for 1 hour to ensure complete hydrolysis of the conjugated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 6 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize nebulizer pressure, drying gas flow, and capillary voltage according to the instrument manufacturer's guidelines.
-
Data Presentation
The following tables summarize typical quantitative data for a validated terbutaline urine assay using a deuterated internal standard.
Table 1: LC-MS/MS MRM Transitions for Terbutaline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Terbutaline | 226.3 | 152.2 | 107.2 |
| This compound | 229.3 | 155.2 | 110.2 |
Note: The MRM transitions for this compound are inferred from the common fragmentation pathway of terbutaline and its deuterated analogs. The precursor ion reflects the addition of three deuterium (B1214612) atoms to the molecule.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.3 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Pharmacokinetic Data for Terbutaline in Urine (for context)
| Administration Route | Dose | Peak Urine Concentration (Cmax) | Time to Peak (Tmax) |
| Inhaled | 2 mg | 472 - 661 ng/mL | 0 - 4 hours |
| Oral | 10 mg | 402 - 666 ng/mL | 4 - 8 hours |
Data from a study comparing different administration routes.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for terbutaline in urine.
Caption: Experimental workflow for terbutaline analysis in urine.
Terbutaline Metabolism and Detection
The following diagram illustrates the metabolic pathway of terbutaline and the principle of its detection in urine.
Caption: Metabolism and detection of terbutaline in urine.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of terbutaline in urine. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important compound. Adherence to these guidelines, with appropriate instrument-specific optimization and validation, will ensure high-quality and reliable results in a variety of testing applications.
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. Advancing the analysis of terbutaline in urine samples using novel enzyme hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Note: HILIC-MS/MS Method for the Quantification of Terbutaline in Biological Matrices using Terbutaline-d3 as an Internal Standard
ABSTRACT: This application note describes a robust and sensitive Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) for the quantitative analysis of the bronchodilator drug, terbutaline (B1683087), in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Terbutaline-d3 (B12422721), is utilized. This method is particularly suited for the analysis of polar compounds like terbutaline, which are often poorly retained on traditional reversed-phase columns.[1][2] The developed protocol offers excellent retention, peak shape, and sensitivity, making it ideal for pharmacokinetic studies, clinical monitoring, and other drug development applications.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used primarily in the management of asthma and other obstructive pulmonary diseases.[3] Its polar nature, attributed to the presence of hydroxyl and amine functional groups, presents a challenge for retention and separation using conventional reversed-phase liquid chromatography (RPLC).[4] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar and hydrophilic compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning and retention of polar analytes.[2][6]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[7] This application note provides a detailed protocol for a HILIC-MS/MS method for terbutaline, offering a reliable analytical solution for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Terbutaline and this compound reference standards were of high purity (≥98%).
-
Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (H₂O) were of LC-MS grade.
-
Ammonium formate (B1220265) and formic acid were of analytical grade.
-
Biological matrix (e.g., plasma, urine) was sourced from qualified suppliers.
Instrumentation and Chromatographic Conditions
A summary of the instrumental setup and chromatographic conditions is presented in Table 1.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Value |
| Liquid Chromatograph | UHPLC system capable of binary gradient elution |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| HILIC Column | Zwitterionic or Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | See Table 3 |
Gradient Elution Program
A gradient elution is recommended to ensure optimal separation and peak shape.
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 3.0 | 40 | 60 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
| 4.1 | 5 | 95 |
| 5.0 | 5 | 95 |
Mass Spectrometry Conditions
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for the quantification of terbutaline and this compound.
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Terbutaline | 226.1 | 152.1 | 100 | 15 |
| This compound | 229.1 | 155.1 | 100 | 15 |
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of terbutaline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the terbutaline stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in 50:50 acetonitrile/water.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological matrix (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for the HILIC-MS/MS analysis of terbutaline.
Caption: Experimental workflow for terbutaline analysis.
Results and Discussion
This HILIC-MS/MS method provides excellent retention and separation of terbutaline from endogenous matrix components. The use of a zwitterionic or amide-based stationary phase is recommended for robust and reproducible results.[8][9] The high organic content of the mobile phase in the initial gradient ensures strong retention of the polar analyte on the HILIC column. The subsequent increase in the aqueous portion of the mobile phase facilitates the elution of terbutaline, resulting in a sharp and symmetrical peak.
The use of this compound as an internal standard effectively compensates for any variability during sample preparation and ionization in the mass spectrometer, leading to high accuracy and precision of the quantitative results. The method should be validated according to regulatory guidelines to establish its linearity, accuracy, precision, and limits of detection and quantification.
Conclusion
The HILIC-MS/MS method detailed in this application note offers a sensitive, selective, and reliable approach for the quantification of terbutaline in biological matrices. The protocol is well-suited for high-throughput analysis in clinical and research settings, providing a valuable tool for pharmacokinetic and other drug development studies. The principles and methodologies described can also be adapted for the analysis of other polar pharmaceutical compounds.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mac-mod.com [mac-mod.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Terbutaline D3 | SynZeal [synzeal.com]
- 8. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Terbutaline Using Supercritical Fluid Chromatography Coupled with Mass Spectrometry
Abstract
This application note describes a rapid, sensitive, and robust method for the quantitative analysis of the bronchodilator terbutaline (B1683087) in pharmaceutical preparations using Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS). The use of terbutaline-d3 (B12422721) as an internal standard ensures high accuracy and precision. This method offers significant advantages over traditional high-performance liquid chromatography (HPLC) techniques, including reduced analysis time, lower organic solvent consumption, and improved chromatographic efficiency. The developed protocol is suitable for high-throughput screening and quality control in drug development and manufacturing.
Introduction
Terbutaline is a selective β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and precise quantification of terbutaline in various matrices is crucial for ensuring product quality and therapeutic efficacy. While HPLC methods are commonly employed for this purpose, they often involve long run times and significant consumption of organic solvents. Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative, offering faster separations and reduced environmental impact.[2][3] This is achieved by using supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity.[4]
This application note details a validated SFC-MS/MS method for the analysis of terbutaline, utilizing its stable isotope-labeled counterpart, this compound, as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. The method is demonstrated to be linear, accurate, precise, and suitable for routine analysis in a regulated laboratory environment.
Experimental Protocols
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of terbutaline and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the terbutaline stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Spike each working standard solution and sample with the this compound stock solution to a final concentration of 100 ng/mL.
-
Sample Matrix: For the analysis of pharmaceutical formulations (e.g., tablets), crush a tablet and dissolve the powder in a known volume of methanol to achieve an expected terbutaline concentration within the calibration range. Centrifuge or filter the solution to remove any undissolved excipients before spiking with the internal standard.
SFC-MS/MS Instrumentation and Conditions
The analysis was performed on a Waters ACQUITY UPC² System coupled to a Xevo TQ-S micro Mass Spectrometer with an electrospray ionization (ESI) source.
Table 1: SFC and Mass Spectrometer Parameters
| Parameter | Value |
| SFC System | ACQUITY UPC² |
| Column | ACQUITY UPC² BEH 2-EP (100 mm x 3.0 mm, 1.7 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Triethylamine (TEA) |
| Gradient | 5% to 40% B over 3 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 1500 psi |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Xevo TQ-S micro |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Nebulizer Gas | 7 Bar |
| MRM Transitions | See Table 2 |
Quantitative Data Summary
The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL with a correlation coefficient (R²) of >0.99 for terbutaline. The use of the deuterated internal standard, this compound, ensured the accuracy and precision of the quantification.
Table 2: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Retention Time (min) |
| Terbutaline | 226.1 | 152.1 | 0.05 | 1.85 |
| This compound | 229.1 | 155.1 | 0.05 | 1.84 |
Experimental Workflow Diagram
Caption: Workflow for the SFC-MS/MS analysis of terbutaline.
Signaling Pathway Diagram (Logical Relationship)
Caption: Key components and benefits of the SFC-MS/MS method.
Conclusion
The developed Supercritical Fluid Chromatography-tandem Mass Spectrometry method provides a rapid, sensitive, and environmentally friendly approach for the quantitative analysis of terbutaline. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for high-throughput analysis in quality control and research laboratories, offering a superior alternative to conventional HPLC methods. The successful application of this technique highlights the potential of SFC for the analysis of polar pharmaceutical compounds.
References
- 1. Preparation, characterization and in vivo distribution of terbutaline sulfate loaded albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Terbutaline in Biological Matrices using Capillary Electrophoresis-Mass Spectrometry with Terbutaline-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbutaline (B1683087) is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Accurate and reliable quantification of terbutaline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Capillary electrophoresis-mass spectrometry (CE-MS) offers a powerful analytical technique for this purpose, providing high separation efficiency, selectivity, and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as Terbutaline-d3 (B12422721), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
This application note provides a detailed protocol for the quantitative analysis of terbutaline in biological samples using CE-MS with this compound as an internal standard.
Signaling Pathway of Terbutaline
Terbutaline exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation initiates an intracellular signaling cascade mediated by cyclic adenosine (B11128) monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and subsequent relaxation of the airway smooth muscle.[4][5]
Caption: Terbutaline signaling pathway in airway smooth muscle cells.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of terbutaline in biological samples involves sample preparation, CE-MS analysis, and data processing.
Caption: Experimental workflow for terbutaline quantification.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted for the extraction of terbutaline from urine samples.
Materials:
-
SiliaPrepX DVB SPE Cartridges (200 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Urine samples
-
This compound internal standard solution
Procedure:
-
Spiking: To 6 mL of urine sample, add a known amount of this compound internal standard solution.
-
Conditioning: Condition the SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water to remove interfering substances.
-
Elution: Elute terbutaline and this compound from the cartridge with 6 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the background electrolyte (BGE) for CE-MS analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis
Instrumentation:
-
Agilent 7100 CE system (or equivalent)
-
Agilent 6430 Triple Quadrupole MS system (or equivalent) with an ESI source
CE Conditions:
| Parameter | Value |
|---|---|
| Capillary | Fused silica, 50 µm i.d. x 60 cm total length |
| Background Electrolyte (BGE) | 25 mM Propionic Acid and 25 mM Ammonium Hydroxide in Water, pH 7.0 |
| Applied Voltage | +25 kV |
| Injection | 50 mbar for 10 seconds (Hydrodynamic) |
| Temperature | 25 °C |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Terbutaline | 226.1 | 152.1* | 15 |
| 226.1 | 170.1 | 10 |
| This compound | 229.1 | 155.1* | 15 |
*Transition used for quantification.
Quantitative Data
The following tables summarize the typical quantitative performance of the CE-MS method for terbutaline analysis.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|
| 0.1 | 0.098 ± 0.007 | 98.0 | 7.1 |
| 1.0 | 1.03 ± 0.05 | 103.0 | 4.9 |
| 10.0 | 9.85 ± 0.32 | 98.5 | 3.2 |
| 40.0 | 40.7 ± 1.1 | 101.8 | 2.7 |
Table 3: Recovery
| Parameter | Value (%) |
|---|---|
| Extraction Recovery of Terbutaline | 92.5 |
| Extraction Recovery of this compound | 94.1 |
| Matrix Effect | < 5% |
Conclusion
This application note details a robust and sensitive CE-MS method for the quantification of terbutaline in biological matrices using a deuterated internal standard. The provided protocols for sample preparation and instrumental analysis, along with the representative quantitative data, demonstrate the suitability of this method for high-throughput bioanalysis in research and clinical settings. The high separation efficiency of capillary electrophoresis coupled with the selectivity and sensitivity of tandem mass spectrometry ensures reliable and accurate results.
References
- 1. hpst.cz [hpst.cz]
- 2. Application of Electromigration Techniques in Clinical Bioanalysis of Heteroatom-Containing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Terbutaline Analysis Using Terbutaline-d3
These comprehensive application notes provide detailed protocols for the sample preparation of terbutaline (B1683087) in biological matrices for quantitative analysis, utilizing Terbutaline-d3 as an internal standard. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessment, and other clinical or preclinical research involving terbutaline.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used primarily as a bronchodilator in the management of asthma and other obstructive airway diseases. Accurate quantification of terbutaline in biological samples such as plasma, serum, and urine is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
This document details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each section includes a detailed protocol, quantitative performance data, and a workflow diagram.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on terbutaline analysis. These values provide an indication of the expected performance of the methods described.
Table 1: Recovery and Matrix Effects of Terbutaline Sample Preparation Methods
| Sample Matrix | Preparation Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | Terbutaline | This compound | 94 - 106 | Not Reported |
| Human Plasma | Solid-Phase Extraction | Terbutaline | Salbutamol | >80 | Not Reported |
| Human Urine | Solid-Phase Extraction | Terbutaline | Not Specified | >72 | Not Reported |
| Human Serum | Solid-Phase Extraction | Terbutaline | Terbutaline | 60 - 65 | Not Reported |
| Plasma/Saliva | Methanol (B129727) Precipitation | Terbutaline Sulfate | Not Specified | >95.92 | Not Reported |
Table 2: Linearity and Limits of Quantification (LLOQ) for Terbutaline Analysis
| Sample Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Human Plasma | LC-MS/MS | 1.0 - 200 | 1.0 |
| Human Plasma | HPLC-Fluorescence | 0.4 - 20.0 | 0.4 |
| Human Blood | GC-MS | Not Specified | 1.0 |
| Human Plasma | LC-MS/MS | 0.05 - 8.0 | 0.05 |
| Human Plasma | GC-CI-MS | Not Specified | 0.1 |
| Human Urine | LC-MS/MS | Not Specified | 0.5 |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Urine
This protocol is adapted for the extraction of terbutaline from human urine using a polymer-based SPE cartridge.
Materials:
-
SiliaPrepX DVB (or equivalent) SPE cartridges (200 mg, 6 mL)
-
Terbutaline standard solutions
-
This compound internal standard solution
-
Human urine samples
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Transfer a 1.0 mL aliquot of the supernatant to a clean tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 6 mL of methanol followed by 6 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the 6 mL pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 6 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protein Precipitation (PPT) from Human Plasma
This high-throughput protein precipitation method is suitable for the rapid preparation of plasma samples.
Materials:
-
Human plasma samples
-
Terbutaline standard solutions
-
This compound internal standard solution
-
Acetonitrile (B52724) with 0.1% formic acid, HPLC grade
-
96-well collection plates
-
Centrifuge capable of holding 96-well plates
Protocol:
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
-
Addition of Internal Standard and Precipitation Agent:
-
Add 200 µL of acetonitrile containing 0.1% formic acid and the appropriate concentration of this compound to each well.
-
-
Precipitation and Mixing:
-
Seal the plate and vortex mix for 5 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 150 µL of the clear supernatant to a new 96-well plate.
-
-
Analysis:
-
Directly inject an aliquot of the supernatant for LC-MS/MS analysis or evaporate and reconstitute if further concentration is needed.
-
Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol describes a liquid-liquid extraction procedure for the analysis of terbutaline in plasma.
Materials:
-
Human plasma samples
-
Terbutaline standard solutions
-
This compound internal standard solution
-
Ethyl acetate (B1210297), HPLC grade
-
Ammonium (B1175870) acetate buffer (5 mM, pH adjusted as needed)
-
Centrifuge tubes
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard solution.
-
Add 500 µL of ammonium acetate buffer and vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Concluding Remarks
The choice of sample preparation technique depends on several factors, including the sample matrix, the required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction offers cleaner extracts but is more labor-intensive. Solid-phase extraction provides the cleanest extracts and the ability to concentrate the analyte, making it ideal for methods requiring low limits of detection. The use of this compound as an internal standard is highly recommended for all LC-MS/MS-based methods to ensure the accuracy and precision of the results. The protocols provided herein should be validated in the end-user's laboratory to ensure they meet the specific requirements of their analytical method.
Troubleshooting & Optimization
Technical Support Center: Terbutaline-d3 Isotopic Stability
Welcome to the technical support center for ensuring the isotopic integrity of Terbutaline-d3 in LC-MS applications. This resource provides researchers, scientists, and drug development professionals with practical guidance to prevent the isotopic exchange of deuterated internal standards, ensuring the accuracy and reliability of quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern when using this compound?
A1: Isotopic exchange is a chemical process where a deuterium (B1214612) (d) atom on your this compound internal standard is swapped for a hydrogen (h) atom from the surrounding environment, such as the sample matrix or LC mobile phase. This is also known as back-exchange. This process is problematic because it changes the mass of the internal standard, causing it to be detected as the unlabeled analyte. This leads to a decreased signal for the internal standard and an artificially inflated signal for the analyte, resulting in inaccurate quantification.[1]
Q2: What are the primary factors that promote the isotopic exchange of this compound?
A2: The rate and extent of isotopic exchange are primarily influenced by several key experimental parameters:
-
pH: The exchange rate is highly dependent on pH. The rate is slowest at an acidic pH of approximately 2.5-3.0 and increases significantly in neutral or basic conditions.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1] Maintaining low temperatures during sample preparation and analysis is crucial.
-
Time: The longer the deuterated standard is exposed to a protic (hydrogen-donating) environment, the greater the opportunity for exchange to occur.[4]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to happen.[2] Using aprotic solvents (e.g., acetonitrile) where possible can minimize risk.
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (like -OH or -NH groups) are highly labile and prone to exchange. While the deuterium atoms on this compound are on the carbon backbone, which are generally stable, harsh conditions (e.g., high pH) can still promote exchange, especially on carbons adjacent to heteroatoms.[1][2]
Q3: How can I properly store my this compound standard to ensure its stability?
A3: To minimize exchange during storage, dissolve the standard in a high-purity aprotic solvent like acetonitrile (B52724). If an aqueous solution is necessary, use a D₂O-based buffer. Store stock solutions at low temperatures, such as -20°C or -80°C, to significantly slow down any potential exchange.
Q4: Should I be concerned about the isotopic purity of my this compound standard from the supplier?
A4: Yes, it's important to verify the isotopic purity of your standard. The certificate of analysis should provide this information. The presence of unlabeled analyte as an impurity in the deuterated standard can cause non-linearity in the calibration curve, particularly at lower concentrations.[2]
Q5: Is a ¹³C-labeled Terbutaline standard a better alternative to avoid exchange issues?
A5: While often more expensive, stable isotope-labeled internal standards using Carbon-13 (¹³C) are not susceptible to isotopic exchange.[1][5] They are considered a more robust choice for methods that demand the highest levels of accuracy and precision.[1]
Troubleshooting Guide
This guide addresses common issues that may indicate isotopic exchange is occurring during your LC-MS analysis of Terbutaline.
Issue 1: I'm seeing a peak for unlabeled Terbutaline (M+0) when I inject a sample containing only the this compound (M+3) internal standard.
-
Potential Cause: This is a classic sign of in-source or on-column back-exchange, where the deuterium labels are lost and replaced with hydrogen atoms.
-
Troubleshooting Steps:
-
Check pH: Verify that the pH of your mobile phase and sample diluent is acidic, ideally between pH 2.5 and 3.0.[1][2][3] Avoid basic conditions, which significantly accelerate exchange.
-
Control Temperature: Ensure the autosampler is cooled (e.g., 4°C) and consider using a column chiller. Lowering the temperature is one of the most effective ways to slow the exchange rate.[1]
-
Minimize Water: In your final reconstitution solvent, maximize the percentage of organic solvent (e.g., acetonitrile) relative to water.
-
Shorten Runtimes: Use a faster LC gradient to reduce the amount of time the analyte spends on the column, minimizing exposure to the aqueous mobile phase.[4]
-
Issue 2: The response of my this compound internal standard is inconsistent or decreasing across my analytical batch.
-
Potential Cause: This could be due to isotopic exchange occurring on the benchtop during a long sample preparation sequence or in the autosampler over the course of the run.
-
Troubleshooting Steps:
-
Perform a Bench-Top Stability Test: Spike the internal standard into the blank matrix and let it sit at room temperature. Analyze samples at various time points (e.g., 0, 2, 4, 8 hours) to see if the internal standard signal decreases over time. If it does, sample preparation needs to be performed more quickly or on ice.
-
Check Autosampler Stability: Re-inject the first sample at the end of the batch. A significant drop in the internal standard area suggests instability in the autosampler. Ensure the autosampler is adequately cooled.
-
Evaluate Reconstitution Solvent: If samples are evaporated and reconstituted, the pH of the reconstitution solvent is critical. Ensure it is acidified to prevent exchange while samples are waiting for injection.
-
Quantitative Data Summary
The following table summarizes the key experimental factors that influence the rate of hydrogen-deuterium exchange and are critical for preserving the integrity of the this compound standard.
| Parameter | Condition | Impact on Exchange Rate | Recommendation | Reference |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. The ideal range is 2.5-3.0. | [1][2][3][6][7] |
| Temperature | High (e.g., >25°C) | High | Store and analyze at low temperatures (e.g., 4°C or 0°C). | [1][3][8] |
| Solvent | Protic (e.g., H₂O, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile) when possible, especially for stock solutions and reconstitution. | [2] |
| LC Gradient Time | Long | Higher | Use faster gradients (UPLC/UHPLC) to minimize on-column time. | [4][9] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions. (Note: this compound is labeled on carbon). | [2] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation (Protein Precipitation)
This protocol is designed to minimize isotopic exchange during the extraction of Terbutaline from plasma.
-
Pre-chill: Place all solutions (acetonitrile, reconstitution solvent) and equipment in an ice bath.
-
Sample Aliquot: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).
-
Spike Internal Standard: Add 10 µL of this compound working solution. Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at >10,000 g for 10 minutes at 4°C.
-
Evaporate: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at or below room temperature.
-
Reconstitute: Reconstitute the residue in 100 µL of a mobile phase-like solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid, pH ~2.7). Vortex to dissolve.
-
Analyze: Immediately place the sample in a cooled autosampler (4°C) for LC-MS analysis.
Protocol 2: Optimized LC-MS Method Parameters
-
LC Column: Use a sub-2 µm particle column (e.g., C18, 50 x 2.1 mm) to allow for fast separations.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Column Temperature: 25°C (While lower is better for exchange, this is a compromise for chromatographic performance. If exchange is still observed, a column chiller set to a lower temperature should be used).
-
Autosampler Temperature: 4°C
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B
-
4.0 min: 5% B
-
-
MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with optimized transitions for both Terbutaline and this compound.
Visualizations
Caption: Recommended workflow for sample preparation and analysis, highlighting critical control points.
Caption: Troubleshooting workflow for diagnosing the source of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Chromatographic Shifts of Terbutaline-d3
This technical support guide is designed to assist researchers, scientists, and drug development professionals in identifying and correcting chromatographic shifts encountered during the analysis of Terbutaline-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, the deuterated internal standard, eluting at a different retention time than the non-deuterated Terbutaline analyte?
A1: A slight difference in retention time between a deuterated internal standard and its non-deuterated analyte is expected and is known as the chromatographic isotope effect.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic, leading to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[1] The magnitude of this shift is influenced by the number and position of the deuterium (B1214612) atoms in the molecule.[1]
Q2: My this compound and Terbutaline peaks used to have a consistent, small separation, but now the shift has significantly increased. What could be the cause?
A2: A sudden or gradual increase in the retention time difference between your deuterated internal standard and the analyte often points to changes in the chromatographic system itself, rather than a change in the inherent isotope effect.[1] Potential causes include:
-
Changes in Mobile Phase Composition: Even minor variations in the organic modifier percentage or pH of the mobile phase can significantly impact the retention times of both compounds, potentially to different extents.[1][3]
-
Column Temperature Fluctuations: Inconsistent column temperature can alter the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions, leading to retention time shifts.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, which can alter its selectivity and lead to changes in the retention behavior of both the analyte and the internal standard.[4]
-
Insufficient System Equilibration: Not allowing the HPLC system to fully equilibrate with the mobile phase before analysis can cause retention times to drift during a run.[4][5]
Q3: Can the pH of the mobile phase affect the retention time of this compound?
A3: Yes, the pH of the mobile phase is a critical factor in the chromatography of ionizable compounds like Terbutaline.[6][7] Terbutaline is a basic compound, and changes in the mobile phase pH can alter its degree of ionization.[3] For basic compounds, a mobile phase pH near the pKa of the compound can lead to significant changes in retention time with only small variations in pH.[3] Generally, in reversed-phase chromatography, increasing the pH for a basic compound will decrease its polarity and increase its retention time.
Q4: How can I minimize the chromatographic shift between Terbutaline and this compound?
A4: While the inherent isotope effect cannot be eliminated, you can optimize your chromatographic method to ensure a consistent and minimal separation. This can be achieved by:
-
Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of your mobile phase, including the organic-to-aqueous ratio and the concentration of any additives like buffers or ion-pairing agents.[5]
-
Temperature Control: Use a column oven to maintain a constant and stable temperature throughout your analytical runs.[1]
-
Method Optimization: Adjusting the mobile phase composition, such as the type and concentration of the organic modifier and the pH, can help to achieve better co-elution or a consistent, reproducible separation.[8]
-
Use of an Appropriate Column: Ensure you are using a high-quality, reproducible column and that it is not degraded.
Data Presentation: Impact of Chromatographic Parameters on Retention Time
The following table summarizes the expected qualitative effects of common chromatographic parameter adjustments on the retention time of this compound in a typical reversed-phase HPLC setup.
| Parameter | Change | Expected Impact on this compound Retention Time | Rationale |
| Mobile Phase | Increase % Organic Solvent (e.g., Acetonitrile, Methanol) | Decrease | The mobile phase becomes more non-polar, leading to a weaker interaction between the analyte and the non-polar stationary phase, resulting in faster elution.[4] |
| Decrease % Organic Solvent | Increase | The mobile phase becomes more polar, leading to a stronger interaction between the analyte and the stationary phase, resulting in slower elution.[4] | |
| pH of Mobile Phase | Increase pH (for a basic compound like Terbutaline) | Increase | An increase in pH for a basic compound leads to a decrease in its ionization (making it more neutral and less polar), which increases its affinity for the non-polar stationary phase. |
| Decrease pH | Decrease | A decrease in pH increases the ionization of a basic compound (making it more polar), which decreases its affinity for the stationary phase.[7] | |
| Column Temperature | Increase | Decrease | Higher temperatures decrease the viscosity of the mobile phase and can increase the kinetic energy of the analyte, leading to faster elution.[1] |
| Decrease | Increase | Lower temperatures increase mobile phase viscosity and can lead to slower elution. | |
| Flow Rate | Increase | Decrease | A higher flow rate pushes the analyte through the column more quickly.[4] |
| Decrease | Increase | A lower flow rate allows for more interaction between the analyte and the stationary phase, increasing retention time.[4] |
Experimental Protocols
Protocol for Troubleshooting this compound Chromatographic Shift
This protocol outlines a systematic approach to identifying and resolving unexpected shifts in the retention time of this compound.
1. Initial System Verification
-
Objective: To ensure the HPLC system is functioning correctly and to rule out simple system-level issues.
-
Procedure:
-
Check for any leaks in the system, from the solvent reservoirs to the detector.
-
Verify that the mobile phase composition displayed on the pump matches the intended method parameters.
-
Ensure that the column temperature is stable and set to the method-specified value.
-
Confirm that the flow rate is accurate and stable.
-
Inject a well-characterized standard to check the overall performance of the system.
-
2. Mobile Phase Evaluation
-
Objective: To determine if the mobile phase preparation is the source of the retention time shift.
-
Procedure:
-
Prepare a fresh batch of the mobile phase, paying close attention to accurate measurements of all components (organic solvent, aqueous phase, and any additives). It is recommended to prepare the mobile phase gravimetrically if possible.[5]
-
Ensure all components are properly mixed and degassed.
-
If using a buffer, double-check the pH of the aqueous component before mixing with the organic solvent.
-
Equilibrate the system with the fresh mobile phase for an extended period (at least 15-20 column volumes).[5]
-
Re-inject the this compound standard and compare the retention time to the expected value.
-
3. Column Integrity Check
-
Objective: To assess if column degradation is contributing to the observed shift.
-
Procedure:
-
If the retention time shift persists after preparing a fresh mobile phase, replace the current column with a new or previously validated column of the same type.
-
Equilibrate the new column thoroughly with the mobile phase.
-
Inject the this compound standard and observe the retention time. If the retention time returns to the expected value, the previous column has likely degraded.
-
4. Sample and Standard Preparation Review
-
Objective: To ensure that the preparation of the sample and standard is not introducing variability.
-
Procedure:
-
Review the standard operating procedure (SOP) for sample and standard preparation.
-
Prepare a fresh stock solution and working standard of this compound.
-
Ensure the diluent used for the standard is appropriate and consistent with the mobile phase to avoid peak shape issues.[5]
-
Inject the freshly prepared standard and analyze the results.
-
Mandatory Visualization
Caption: Troubleshooting workflow for correcting this compound chromatographic shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Matrix Effects for Terbutaline-d3 in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in plasma samples during the LC-MS/MS analysis of Terbutaline, using Terbutaline-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components can include phospholipids, salts, proteins, and anticoagulants.[1] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2][3]
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances.[1][4][5] During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[3][4] Phospholipids are a notorious cause of ion suppression in bioanalytical LC-MS/MS methods.[2][3][4]
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help mitigate matrix effects?
A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2][6] this compound is an ideal internal standard for Terbutaline because it is chemically identical but has a different mass. Theoretically, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][6] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate quantification.[2]
Q4: Can I still have problems even if I use this compound?
Yes. While this compound is excellent for compensating for matrix effects, it cannot eliminate them.[6] Severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and the limit of detection are compromised.[3][6] Therefore, it is crucial to develop a sample preparation method that effectively removes interfering matrix components before LC-MS/MS analysis.[6][7]
Q5: How do I quantitatively assess the matrix effect in my assay?
The matrix effect is typically evaluated by comparing the response of an analyte in a clean solution versus its response when spiked into an extracted blank plasma matrix.[8][9] This is often done using a "post-extraction spike" method to calculate the Matrix Factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2] The FDA guidance for bioanalytical method validation recommends this evaluation.[3]
Troubleshooting Guide
Problem: I'm observing low signal intensity or high variability in my results.
This is a classic sign of ion suppression. The following workflow can help you diagnose and address the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Terbutaline-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Terbutaline-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Terbutaline and this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for the selective and sensitive quantification of Terbutaline and its deuterated internal standard, this compound. Based on published data for Terbutaline and its analogs, the following transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| Terbutaline | 226.1 | 152.1 | Primary, most abundant fragment. Corresponds to the loss of the tert-butylamino ethanol (B145695) moiety. |
| 107.1 | Secondary fragment, can be used for confirmation. | ||
| This compound | 229.1 | 152.1 | The three deuterium (B1214612) atoms are typically on the ethyl group, which is lost during fragmentation, resulting in the same primary product ion as the unlabeled compound. |
| 110.1 | A secondary fragment ion may be observed depending on the exact location of the deuterium labels. This should be confirmed experimentally. |
Q2: How should the collision energy and cone voltage be optimized for this compound?
A2: Optimal collision energy (CE) and cone voltage (or declustering potential) are instrument-dependent and must be determined empirically. The following is a general procedure for optimization:
-
Compound Infusion: Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Precursor Ion Confirmation: Acquire a full scan spectrum in positive ion mode to confirm the m/z of the protonated molecule ([M+H]⁺) for this compound (expected m/z 229.1).
-
Product Ion Scan: Select the precursor ion (m/z 229.1) and perform a product ion scan by fragmenting it in the collision cell at various collision energies. Identify the most abundant and stable product ions.
-
Collision Energy Optimization: For each selected MRM transition (e.g., 229.1 → 152.1), infuse the standard solution and acquire data while ramping the collision energy over a relevant range (e.g., 5-50 eV). Plot the product ion intensity against the collision energy to determine the optimal value that yields the highest signal.
-
Cone Voltage Optimization: Similarly, while monitoring the optimal MRM transition, ramp the cone voltage over a suitable range (e.g., 10-60 V) to find the voltage that maximizes the precursor ion signal.
A starting point for collision energy for the primary transition of Terbutaline (226.1 -> 152.1) has been reported to be around 12-32 eV. This range can be used as an initial guide for optimizing the corresponding transition for this compound.
Troubleshooting Guides
Problem: No or low signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. Ensure the mass spectrometer is calibrated and has sufficient resolution to distinguish between the analyte and internal standard. |
| Improper Source Conditions | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and desolvation gases). Inefficient ionization can significantly reduce signal intensity. Ensure the mobile phase pH is appropriate for positive electrospray ionization (ESI+), typically by adding 0.1% formic acid. |
| Sample Preparation Issues | Inefficient extraction of this compound from the sample matrix. Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). |
| Instrument Contamination | A contaminated LC system or mass spectrometer ion source can lead to signal suppression. Perform routine cleaning and maintenance. |
Problem: Poor peak shape or chromatographic resolution
| Possible Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient profile, and flow rate. Ensure the analytical column is appropriate for the analysis and is not degraded. |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overloading | Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or sample concentration. |
Problem: High background noise or interferences
| Possible Cause | Suggested Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve sample cleanup to remove interfering substances. A switch from protein precipitation to solid-phase extraction (SPE) may be beneficial. |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and ensure the LC system is clean. |
| Isotopic Crosstalk | If the deuterium labeling is not 100% pure, the this compound internal standard may contain a small amount of unlabeled Terbutaline, which can interfere with the quantification of low-level samples. Verify the isotopic purity of the internal standard. |
Problem: Inconsistent or inaccurate quantification
| Possible Cause | Suggested Solution |
| Differential Matrix Effects | Even with a co-eluting internal standard, the analyte and this compound may experience different degrees of ion suppression or enhancement. Evaluate matrix effects by comparing the response in matrix versus a neat solution. |
| Isotopic Exchange | Deuterium atoms on the internal standard can potentially exchange with protons from the solvent or matrix, especially if they are in labile positions. This can alter the mass of the internal standard and affect quantification. Ensure the deuterium labels on this compound are on stable positions of the molecule. |
| Non-co-elution of Analyte and Internal Standard | A slight difference in retention time between Terbutaline and this compound can lead to differential matrix effects. Optimize the chromatography to ensure complete co-elution. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Terbutaline in Human Plasma
This protocol is a synthesized example based on common practices for the bioanalysis of small molecules.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Optimized Mass Spectrometer Settings (Example - requires instrument-specific optimization)
| Parameter | Terbutaline | This compound |
| Precursor Ion (m/z) | 226.1 | 229.1 |
| Product Ion (m/z) | 152.1 | 152.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 20 | 22 |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in a biological matrix.
Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound analysis.
Technical Support Center: Improving Accuracy in Bioanalysis with Terbutaline-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Terbutaline-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). Its primary role is to compensate for variability during the entire analytical process, including sample preparation, injection volume differences, chromatographic separation, and mass spectrometry ionization. By normalizing the analyte (Terbutaline) signal to the internal standard's signal, the precision and accuracy of the quantitative results are significantly improved.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
A2: SIL internal standards like this compound are considered the gold standard in quantitative bioanalysis. Because they are structurally identical to the analyte, they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography (co-elution), and ionization, providing the most effective compensation for matrix effects and other sources of variability.[2]
Q3: What are the most common analytical problems associated with deuterated internal standards like this compound?
A3: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and replacement with hydrogen from the surrounding environment.[2]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[2][3]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[2]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the internal standard.[2]
Troubleshooting Guides
Issue 1: Poor peak shape or splitting for Terbutaline (B1683087) and/or this compound
-
Question: My chromatogram shows tailing, fronting, or split peaks for both the analyte and the internal standard. What could be the cause?
-
Answer: This issue often points to problems with the chromatographic conditions or the column itself.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Terbutaline, which is a basic compound. A pH 2-3 units below the pKa of the amine group can improve peak shape.
-
Column Choice: A C18 column is commonly used. If peak shape is poor, consider a column with different end-capping or a different stationary phase.
-
Sample Solvent: The solvent used to dissolve the extracted sample can affect peak shape. If it is too strong compared to the initial mobile phase, it can cause distortion. Try to use a solvent similar in composition to the mobile phase.
-
Column Contamination: Contaminants from the biological matrix can build up on the column. Implement a column wash step or use a guard column.
-
Issue 2: High variability in the this compound internal standard response
-
Question: The peak area of my this compound internal standard is inconsistent across my analytical run. What should I investigate?
-
Answer: Inconsistent internal standard response can compromise the accuracy of your results. Here are the primary areas to troubleshoot:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard solution into all samples. Automated liquid handlers can improve precision.
-
Matrix Effects: Different biological samples can cause variable ion suppression or enhancement.[2][4] Prepare quality control (QC) samples in different lots of the biological matrix to assess the IS response. If variability is high, chromatographic separation may need further optimization to separate the analyte/IS from interfering matrix components.[2]
-
Instrument Instability: A drifting instrument response can cause signal variability. Monitor system suitability samples throughout the run to check for instrument performance.
-
Internal Standard Concentration: The concentration of the internal standard should be optimized to provide a stable and reproducible signal that is well above the background noise but not so high that it saturates the detector.
-
Issue 3: Apparent loss of this compound or increase in Terbutaline signal (Isotopic Exchange)
-
Question: I am observing a decrease in my this compound signal and a corresponding increase in the Terbutaline signal, even in blank samples spiked only with the internal standard. What is happening?
-
Answer: This phenomenon is likely due to isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.
-
Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) are more susceptible to exchange. While the deuterium atoms in this compound are typically on the tert-butyl group, the stability of the labeling should be confirmed with the supplier.
-
pH of Solutions: Storing or analyzing deuterated compounds in highly acidic or basic solutions can catalyze this exchange.[2] Ensure the pH of your stock solutions, mobile phase, and sample extracts are controlled.
-
Temperature: Elevated temperatures during sample storage or analysis can accelerate isotopic exchange. Store samples at appropriate low temperatures.
-
Issue 4: The retention times of Terbutaline and this compound are different.
-
Question: My this compound internal standard does not co-elute perfectly with Terbutaline. Is this a problem?
-
Answer: A slight difference in retention time between a deuterated internal standard and the analyte can occur due to the isotope effect. While minor shifts may be acceptable, significant separation can be problematic as the two compounds may be affected differently by co-eluting matrix components, leading to inaccurate quantification.
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[2]
-
Evaluate Impact: If a chromatographic shift cannot be eliminated, it is crucial to validate that it does not impact the accuracy and precision of the method by performing thorough matrix effect and recovery experiments.
-
Experimental Protocols
Protocol 1: Analysis of Terbutaline in Human Urine by LC-MS/MS
This protocol is adapted from a method for quantifying Terbutaline in urine samples.[5][6]
1. Sample Preparation:
- To 0.5 mL of urine, add 1.5 mL of deionized water.
- Add 30 µL of this compound internal standard solution (5 µg/mL in methanol).[5]
- Add 2 M sodium acetate (B1210297) buffer (pH 5.0).
- Vortex mix the sample.
- Perform solid-phase extraction (SPE) for sample cleanup (details of the SPE method should be optimized based on the specific cartridges and equipment available).
- Elute the analytes from the SPE cartridge.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 analytical column.
- Mobile Phase: A gradient of methanol (B129727) and water containing 5 mM ammonium (B1175870) acetate.
- Flow Rate: 0.6 mL/min.[7]
- Injection Volume: 10 µL.
- MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
- Terbutaline: m/z 226.2 -> 152.2 (quantifier), 226.2 -> 107.2 (qualifier)[6][8]
- Terbutaline-d9 (as a proxy for d3): m/z 235.2 -> 153.2[6]
3. Calibration and Quantification:
- Prepare a calibration curve by spiking blank urine with known concentrations of Terbutaline. The concentration range should cover the expected sample concentrations (e.g., 0.1 ng/mL to 20 ng/mL).[8]
- Process the calibration standards and quality control samples in the same manner as the unknown samples.
- Quantify Terbutaline in the samples by comparing the peak area ratio of Terbutaline to this compound against the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for Terbutaline Analysis
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography |
| Column | C18 analytical column |
| Mobile Phase | Gradient of methanol and water with 5 mM ammonium acetate |
| Flow Rate | 0.6 mL/min[7] |
| MS System | Tandem Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transitions | |
| Terbutaline (Quantifier) | m/z 226.2 -> 152.2[6][8] |
| Terbutaline (Qualifier) | m/z 226.2 -> 107.2[6][8] |
| This compound (proxy d9) | m/z 235.2 -> 153.2[6] |
Table 2: Method Validation Parameters for Terbutaline in Urine
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[8] |
| Limit of Detection (LOD) | 0.1 ng/mL[8] |
| Calibration Range | 0.1 - 20 ng/mL[8] |
| Intra-day Precision | < 8.6%[7] |
| Inter-day Precision | < 12.7%[7] |
Table 3: Stability of Terbutaline in Biological Samples
| Condition | Matrix | Stability |
| Freeze-Thaw (3 cycles) | Plasma | 99.4% of initial concentration[9] |
| 4 °C | Plasma & Saliva | Half-life of 9.92 to 12.41 hours[10] |
| 20 °C | Plasma & Saliva | Half-life of 6.31 to 9.13 hours[10] |
| -20 °C | Plasma & Saliva | Stable for at least 2 months[10] |
| Room Temperature (protected from light) | In polypropylene (B1209903) syringes | Stable for 60 days[11] |
| Room Temperature (exposed to light) | In polypropylene syringes | Substantial degradation and discoloration[11] |
Visualizations
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacokinetics of Oral and Inhaled Terbutaline after Exercise in Trained Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 9. researchgate.net [researchgate.net]
- 10. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape with Terbutaline-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Terbutaline-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for a basic compound like this compound?
Poor peak shape for basic compounds like this compound, particularly peak tailing, often results from secondary interactions with the stationary phase.[1][2] The primary cause is frequently the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2] Other contributing factors can include mobile phase pH, buffer capacity, column degradation, sample solvent effects, and column overload.[3][4][5][6]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][7] Terbutaline is a basic compound, and at a mobile phase pH close to its pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[5] To ensure a consistent ionic state and minimize secondary interactions with silanols, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] For basic compounds, operating at a lower pH (e.g., pH < 3) can protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[1]
Q3: My this compound peak is broad. What should I investigate first?
Broad peaks can be caused by several factors. A good starting point is to check for extra-column volume, which can be caused by using tubing with a large internal diameter or excessive length.[5][7] Also, consider the possibility of column degradation or contamination.[2][8] If all peaks in your chromatogram are broad, it could indicate a problem with the column, such as a partially blocked inlet frit.[3] If only the this compound peak is broad, it might be related to the sample volume being too large or interactions with the packing material.[8]
Q4: Can the sample solvent cause peak shape issues?
Yes, a mismatch between the sample solvent and the mobile phase can lead to significant peak distortion, including peak fronting or splitting.[8][9] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak.[2][9] Whenever possible, dissolve your sample in the mobile phase.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.
Symptoms and Potential Causes:
| Symptom | Potential Cause | Recommended Solution |
| Tailing of only the this compound peak | Secondary interactions with residual silanols.[1][2] | Lower the mobile phase pH (e.g., to pH 3 or below) to protonate silanols.[1] Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. Use a column with a highly deactivated stationary phase (end-capped).[1][7] |
| Tailing of all peaks | Column degradation or contamination.[3][8] | Flush the column with a strong solvent. If the problem persists, replace the column.[8] Consider using a guard column to protect the analytical column.[3] |
| Mobile phase buffer issue.[5] | Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is stable.[3][9] | |
| Tailing worsens with increasing sample concentration | Column overload.[3][5] | Reduce the injection volume or dilute the sample.[5][8] |
Experimental Protocol: Mobile Phase Optimization to Reduce Tailing
-
Baseline Analysis: Prepare a standard solution of this compound in the initial mobile phase. Inject the standard and record the chromatogram, noting the tailing factor.
-
pH Adjustment: Prepare a new mobile phase with a lower pH (e.g., adjust from pH 4.5 to pH 3.0 using formic acid or another suitable acid).
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-analysis: Inject the same this compound standard and record the chromatogram.
-
Comparison: Compare the peak shape and tailing factor from the chromatogram obtained with the lower pH mobile phase to the baseline analysis. A significant reduction in the tailing factor indicates that silanol interactions were a primary cause of the tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Guide 2: Addressing Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is more drawn out than the trailing edge.
Symptoms and Potential Causes:
| Symptom | Potential Cause | Recommended Solution |
| Sharp peak front with a broad leading shoulder | Sample solvent stronger than the mobile phase.[4][9] | Dissolve the sample in the mobile phase or a weaker solvent.[8] |
| Column overload.[4] | Reduce the injection volume or sample concentration.[8] | |
| Column collapse or void at the inlet.[5] | Reverse flush the column. If the issue persists, the column may need to be replaced.[3] |
Experimental Protocol: Investigating Sample Solvent Effects
-
Initial Observation: Note the peak fronting when injecting this compound dissolved in a strong solvent (e.g., 100% Acetonitrile) into a mobile phase with a lower organic content.
-
Sample Reconstitution: Prepare a new sample of this compound by dissolving it directly in the mobile phase.
-
Injection and Analysis: Inject the newly prepared sample under the same chromatographic conditions.
-
Evaluation: Compare the peak shape to the initial observation. An improvement in symmetry, with the absence of fronting, confirms that the sample solvent was the cause.
Logical Diagram for Peak Fronting Causes
Caption: Common causes of peak fronting in chromatography.
Guide 3: Troubleshooting Split Peaks
Split peaks can appear as two closely eluting peaks or a "notched" peak.
Symptoms and Potential Causes:
| Symptom | Potential Cause | Recommended Solution |
| All peaks are split | Partially blocked column inlet frit.[3] | Reverse flush the column. If this does not resolve the issue, replace the frit or the column.[3] |
| Mismatch between sample solvent and mobile phase.[8] | Dissolve the sample in the mobile phase.[8] | |
| Only the this compound peak is split | Co-eluting impurity. | Review the sample history and consider a higher-resolution separation by optimizing the mobile phase gradient or using a more efficient column. |
| Analyte degradation on the column. | Ensure the mobile phase pH is suitable for the analyte's stability. |
Experimental Protocol: Differentiating Between a Blocked Frit and Solvent Mismatch
-
Inject a Well-Behaved Standard: Inject a different, well-behaved standard compound under the same conditions. If this peak also splits, a blocked frit or other system issue is likely.
-
Reverse Flush Column: If a blocked frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong, filtered solvent.
-
Re-equilibrate and Re-inject: Reconnect the column in the correct orientation, equilibrate with the mobile phase, and re-inject the this compound standard. If the peak shape is restored, the blockage has been cleared.
-
Test Sample Solvent: If the well-behaved standard did not show a split peak, the issue is likely related to the this compound sample. Prepare the sample in the mobile phase and re-inject to see if the split peak is resolved.
Decision Tree for Split Peak Analysis
Caption: Decision tree for investigating the cause of split peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromtech.com [chromtech.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: Stability of Terbutaline-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Terbutaline-d3 in various biological matrices. Adherence to proper storage and handling procedures is critical for accurate and reproducible bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma?
A1: Terbutaline (B1683087) is stable in plasma for at least 2 months when stored at -20°C.[1] It can also withstand a minimum of two freeze-thaw cycles without significant degradation.[1] For routine analysis, it is recommended to store plasma samples at -20°C or lower and minimize the number of freeze-thaw cycles.
Q2: What are the recommended storage conditions for urine samples containing this compound?
A2: While specific data for this compound in urine is not extensively detailed in the provided literature, general best practices for analyte stability in urine suggest storage at -20°C or -80°C for long-term stability.[2] It is advisable to protect samples from light, as terbutaline has shown susceptibility to degradation upon exposure to light.[3]
Q3: Can I store whole blood samples, and for how long?
Q4: Are there any known degradation pathways for terbutaline that might affect this compound stability?
A4: Yes, terbutaline can undergo degradation through oxidation and photolysis.[6][7] The phenolic hydroxyl groups in the terbutaline structure are susceptible to oxidation. Exposure to light can also lead to degradation.[3] Therefore, it is crucial to protect samples containing this compound from light and to minimize exposure to air (oxygen).
Q5: My this compound internal standard is showing a poor peak shape in my LC-MS/MS analysis. What could be the cause?
A5: Poor peak shape, such as tailing or splitting, can be caused by several factors. These include issues with the analytical column, such as contamination or degradation, improper mobile phase pH, or extra-column effects.[8] Ensure your mobile phase is correctly prepared, the column is in good condition, and all connections are secure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling | Ensure samples are processed promptly after collection. If there is a delay, establish and validate the bench-top stability of this compound in the specific matrix. |
| Inefficient extraction | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the pH of the sample is optimal for extraction of terbutaline. |
| Adsorption to container surfaces | Use silanized glassware or low-binding polypropylene (B1209903) tubes to minimize adsorption. |
| Degradation during storage | Verify that samples have been consistently stored at the correct temperature and protected from light. Review the freeze-thaw history of the samples. |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inhomogeneous sample | Ensure the biological matrix is thoroughly mixed before aliquoting for extraction. This is particularly important for previously frozen samples. |
| Pipetting errors | Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. |
| Matrix effects in the LC-MS/MS analysis | Evaluate and minimize matrix effects by optimizing the sample cleanup process or using a more robust chromatographic method. The use of a stable isotope-labeled internal standard like this compound helps to correct for matrix effects. |
| Instrument variability | Check the performance of the LC-MS/MS system, including pump performance, injector precision, and detector stability. |
Stability Data Summary
The following tables summarize the stability of terbutaline (as a proxy for this compound) under various conditions based on available literature.
Table 1: Short-Term Stability of Terbutaline in Plasma and Saliva [1]
| Matrix | Temperature | Half-life (T₀.₅) |
| Plasma | 20°C | 6.31 - 9.13 hours |
| 4°C | 9.92 - 12.41 hours | |
| Saliva | 20°C | 6.31 - 9.13 hours |
| 4°C | 9.92 - 12.41 hours |
Table 2: Long-Term and Freeze-Thaw Stability of Terbutaline
| Matrix | Condition | Duration | Stability | Reference |
| Plasma | -20°C | 2 months | Stable (losses <10%) | [1] |
| Saliva | -20°C | 2 months | Stable (losses <10%) | [1] |
| Plasma | Freeze-Thaw | 2 cycles | Stable (losses <10%) | [1] |
| Saliva | Freeze-Thaw | 2 cycles | Stable (losses <10%) | [1] |
| Injection (in plastic syringes) | Room Temperature (light protected) | 60 days | Stable | [3] |
| Injection (in plastic syringes) | Refrigerated (light protected) | 60 days | Stable | [3] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze a set of LQC and HQC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically 3-5).
-
-
Analysis: After each freeze-thaw cycle, analyze a set of LQC and HQC samples.
-
Data Evaluation: Compare the mean concentration of the analyte at each cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Protocol 2: Bench-Top Stability Assessment
This protocol is designed to evaluate the stability of this compound in a biological matrix at room temperature over a specified period.
-
Sample Preparation: Prepare LQC and HQC samples in the desired biological matrix.
-
Initial Analysis (Time 0): Analyze a set of LQC and HQC samples immediately after preparation to determine the initial concentration.
-
Bench-Top Storage: Leave the remaining samples on the bench at room temperature for a predefined period that mimics the expected sample handling time in the laboratory (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the storage period, analyze the LQC and HQC samples.
-
Data Evaluation: The stability is assessed by comparing the concentrations of the stored samples to the initial concentrations.
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for bioanalytical issues with this compound.
References
- 1. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Addressing Ion Suppression/Enhancement with Terbutaline-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression and enhancement in LC-MS/MS analysis when using Terbutaline-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement?
A1: Ion suppression and ion enhancement are types of matrix effects that occur during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The "matrix" refers to all the components in a sample other than the analyte of interest. These additional components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the measured signal intensity. This can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: How does this compound help address ion suppression/enhancement?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Terbutaline. Because it is chemically almost identical to Terbutaline, it has very similar physicochemical properties. This means it will behave nearly identically during sample preparation and chromatographic separation, and most importantly, it will be affected by ion suppression or enhancement in the same way as the unlabeled Terbutaline. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the signal from Terbutaline to the signal from this compound can be used for quantification. This ratio remains constant even when both signals are suppressed or enhanced, thus correcting for the matrix effect.
Q3: Can this compound always perfectly correct for ion suppression?
A3: While highly effective, there are instances where a deuterated internal standard like this compound may not fully compensate for matrix effects. This can happen if there is a slight chromatographic separation between Terbutaline and this compound, a phenomenon known as the "isotope effect."[1] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to differential ion suppression and potentially compromising the accuracy of the results.
Q4: What are the primary causes of ion suppression in the analysis of Terbutaline?
A4: Common causes of ion suppression when analyzing Terbutaline in biological matrices such as plasma or urine include:
-
Endogenous matrix components: Salts, proteins, and particularly phospholipids (B1166683) are known to cause significant ion suppression.[2]
-
Exogenous substances: Anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can interfere with ionization.
-
High concentrations of co-eluting compounds: If a substance with a high concentration elutes at the same time as Terbutaline, it can dominate the ionization process.
-
Metabolites: Metabolites of Terbutaline or other co-administered drugs may co-elute and cause interference.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound to correct for ion suppression.
| Problem | Potential Cause | Recommended Action |
| Poor reproducibility of Terbutaline/Terbutaline-d3 ratio | Inconsistent matrix effects across samples. | 1. Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate Terbutaline from the interfering peaks. |
| Analyte and internal standard peaks are not co-eluting | Isotope effect leading to slight retention time differences. | 1. Modify Chromatographic Conditions: A shallower gradient or a lower flow rate may reduce the separation between Terbutaline and this compound. 2. Confirm Co-elution: Carefully overlay the chromatograms of both the analyte and the internal standard to verify their retention times are identical. |
| Low signal intensity for both Terbutaline and this compound | Significant ion suppression is occurring. | 1. Perform a Post-Column Infusion Experiment: This will help identify the regions in the chromatogram where ion suppression is most severe. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[3] |
| Inaccurate quantification despite using an internal standard | Differential ion suppression affecting the analyte and internal standard differently. | 1. Investigate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of the matrix effect. 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to ensure the calibration curve is affected by the matrix in the same way as the unknown samples. |
Data Presentation
The following table provides an illustrative example of how ion suppression can affect the signal of Terbutaline and how the use of this compound as an internal standard can correct for this, leading to accurate quantification.
| Sample Matrix | Terbutaline Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Solvent (No Suppression) | 1,000,000 | 1,000,000 | 1.00 | 10.0 | 100 |
| Plasma (Moderate Suppression) | 500,000 | 500,000 | 1.00 | 10.0 | 100 |
| Urine (Severe Suppression) | 100,000 | 100,000 | 1.00 | 10.0 | 100 |
| Without IS (Plasma) | 500,000 | - | - | 5.0 | 50 |
| Without IS (Urine) | 100,000 | - | - | 1.0 | 10 |
This table illustrates the principle of correction using a stable isotope-labeled internal standard. Actual values will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement.
Objective: To determine the percentage of signal suppression or enhancement for Terbutaline in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
Terbutaline and this compound stock solutions
-
LC-MS/MS system
-
Appropriate solvents for extraction and reconstitution
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of Terbutaline and this compound into the reconstitution solvent.
-
Set B (Post-Spike Matrix Sample): Process a blank matrix sample through the entire sample preparation procedure. Spike the same known concentration of Terbutaline and this compound into the final, extracted matrix just before LC-MS/MS analysis.
-
Set C (Pre-Spike Matrix Sample): Spike the blank matrix with the same known concentration of Terbutaline and this compound before the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the peak areas from Set A and Set B:
-
Matrix Effect (%) = (Peak AreaSet B / Peak AreaSet A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the peak areas from Set B and Set C:
-
Recovery (%) = (Peak AreaSet C / Peak AreaSet B) * 100
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This qualitative experiment helps to identify at what retention times ion suppression is occurring.
Objective: To visualize the regions of a chromatogram that cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Terbutaline standard solution
-
Blank matrix extract
Methodology:
-
Prepare a standard solution of Terbutaline at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the Terbutaline standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the Terbutaline solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for Terbutaline.
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Monitor the Terbutaline signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing issues with this compound.
References
Impact of pH on Terbutaline-d3 stability and recovery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of pH on the stability and recovery of Terbutaline-d3. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing stock solutions of this compound?
A1: For short-term storage, it is recommended to maintain a pH between 4.0 and 5.0, as Terbutaline (B1683087) sulfate (B86663) solutions are typically adjusted to this range.[1][2] For long-term storage, a neutral pH is generally advisable for deuterated standards to minimize the risk of deuterium (B1214612) exchange, which can be catalyzed by acidic or basic conditions.[3][4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How does pH affect the stability of this compound during sample preparation?
A2: Extreme pH conditions, both acidic and basic, can potentially lead to the degradation of this compound. More importantly for a deuterated internal standard, acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the surrounding solvent or matrix.[3][5] This can lead to a decrease in the mass of the internal standard and result in inaccurate quantification.[3] It is crucial to control the pH throughout the sample preparation process.
Q3: What are the known degradation products of Terbutaline, and is their formation pH-dependent?
A3: Yes, the formation of Terbutaline degradation products can be pH-dependent. Under oxidative and photolytic stress, various degradation products can form. For instance, alkaline hydrolysis can lead to specific degradation pathways.[6] Known degradation products include 3,5-dihydroxybenzoic acid and 3,5-dihydroxybenzaldehyde.[7] The degradation of Terbutaline sulfate in aqueous solutions is enhanced by low pH in the presence of oxygen and metal ions.[7]
Q4: How does the pH of the mobile phase in LC-MS/MS analysis affect the recovery and signal of this compound?
A4: The pH of the mobile phase is a critical parameter in reversed-phase chromatography of ionizable compounds like this compound. It influences the compound's ionization state, which in turn affects its retention on the column and its ionization efficiency in the mass spectrometer's source. Acidic mobile phases, often with formic acid or ammonium (B1175870) acetate (B1210297) buffers at pH 3.0-4.0, are commonly used to achieve good peak shape and retention for Terbutaline.[7][8][9][10]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation during sample storage or preparation | - Ensure stock solutions and samples are stored at the correct pH and temperature. Ideally, store deuterated compounds in neutral solutions.[4] - Avoid prolonged exposure to strong acids or bases. - Perform stability studies of this compound in the sample matrix at different pH values. |
| Suboptimal pH for extraction | - The recovery of Terbutaline from biological matrices can be pH-dependent. For liquid-liquid extraction with ethyl acetate, a pH of 9.8 has been used to effect recovery.[11] - Optimize the pH of the sample to ensure efficient partitioning of this compound into the extraction solvent. |
| Precipitation in the sample | - Adjust the pH of the final extract to ensure the solubility of this compound before injection. |
Issue 2: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Steps |
| Deuterium-hydrogen exchange | - Avoid storing this compound solutions in strongly acidic or basic conditions.[3][4] - Validate the stability of the deuterated internal standard throughout the entire analytical process by analyzing QC samples at the beginning and end of each analytical run.[3] - If exchange is suspected, consider preparing fresh standards and adjusting the pH of the storage and sample preparation solutions to be as close to neutral as possible.[3] |
| Chromatographic shift between analyte and internal standard | - While deuterated standards are expected to co-elute with the analyte, slight shifts in retention time can occur.[5] - Optimize the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution. |
| Differential matrix effects | - Matrix effects can suppress or enhance the ionization of the analyte and internal standard differently.[5] - Ensure thorough sample clean-up. - Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus post-extraction spiked matrix samples. |
Data Summary
Table 1: Stability of Terbutaline Sulfate in Aqueous Solution
| pH | Temperature | Duration | Remaining Concentration (%) | Reference |
| 4.3 | 25°C | 23 days | No loss of potency | [2] |
| Not specified (in Simple Syrup, NF) | 4°C | 55 days | 91.7% (solution) | [12] |
| Not specified (in Simple Syrup, NF) | 4°C | 55 days | 103.8% (suspension) | [12] |
Experimental Protocols
Protocol 1: Validation of this compound Stability in Solution
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Prepare working solutions at different pH values (e.g., pH 3, 5, 7, and 9) using appropriate buffers.
-
Storage Conditions: Store aliquots of each pH-adjusted solution at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the solutions by LC-MS/MS.
-
Evaluation: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation. Also, monitor for the appearance of any degradation products.
Protocol 2: Sample Preparation for this compound Analysis in Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound as the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. The pH of the reconstitution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical relationship between pH and this compound stability.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of an extemporaneously compounded terbutaline sulfate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Terbutaline-d3 Carryover
This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals minimize the carryover of Terbutaline-d3 in autosamplers, ensuring data accuracy and integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the contamination of a sample by a preceding one.[1] It occurs when residual analyte from a previous injection is unintentionally introduced into the current run, leading to false positives or inaccurate quantification. This typically appears as a small peak in a blank injection that follows a high-concentration sample. For quantitative analysis, it is crucial to reduce carryover to avoid over-estimating the amount of the analyte.[2][3] For this compound, which is often analyzed at low concentrations, even minor carryover can significantly impact pharmacokinetic and other quantitative studies.
Q2: What properties of this compound make it prone to carryover?
A2: this compound's physicochemical properties contribute to its potential for carryover. As a basic compound with multiple pKa values (8.8, 10.1, 11.2), it can interact with acidic sites on surfaces like glass vials and silica-based materials.[3] Its LogP of 0.9 indicates a degree of hydrophobicity, which can lead to adsorption onto non-polar surfaces within the autosampler, such as tubing and rotor seals.[4] The presence of hydroxyl and amine functional groups also makes it susceptible to hydrogen bonding with active sites in the sample flow path.
Q3: What is an acceptable level of carryover for this compound?
A3: While the acceptable level of carryover is method-dependent, a general guideline for bioanalytical assays is that the response in a blank injection following the highest calibration standard should be no more than 20% of the response of the lower limit of quantitation (LLOQ). For other applications, a carryover of less than 0.1% of the signal from a high-concentration standard is often targeted.
Troubleshooting Guide
Step 1: Confirm and Quantify the Carryover
Before making any changes to your system, it is essential to confirm that the observed peak is indeed carryover and not contamination of your blank solvent or mobile phase.
Experimental Protocol: Carryover Assessment
-
Blank Injection (Pre-Standard): Inject a blank solvent to establish a clean baseline.
-
High Standard Injection: Inject a high-concentration standard of this compound (e.g., the highest point of your calibration curve).
-
Blank Injections (Post-Standard): Immediately following the high standard, inject a sequence of 3 to 5 blank samples.
-
Data Analysis:
-
Integrate the this compound peak in the high standard and all subsequent blank injections.
-
Calculate the percent carryover for the first blank using the formula: % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
-
Observe the trend of peak area reduction in the subsequent blanks. A diminishing peak area across sequential blanks is characteristic of "classic" carryover.[5]
-
Step 2: Isolate the Source of Carryover
The following workflow helps to systematically determine if the carryover originates from the autosampler or the analytical column.
Caption: Workflow for isolating the source of system carryover.
Step 3: Corrective Actions for Autosampler Carryover
If the carryover is localized to the autosampler, focus on the injection needle, valve, and wash protocol.
A. Optimize the Needle Wash
The needle wash is the most critical step in mitigating carryover originating from the autosampler. The goal is to use a solvent or a series of solvents that can effectively remove all traces of this compound from both the internal and external surfaces of the needle.
Recommended Wash Solvents for this compound
| Wash Solvent Composition | Rationale & Use Case |
| Acidified Organic/Aqueous Mix | |
| 90:10 Acetonitrile:Water + 0.2% Formic Acid | The acidic pH protonates the basic this compound, increasing its solubility in the aqueous portion. The high organic content effectively removes it from surfaces. This is a good first choice for routine carryover prevention. |
| Strong Organic Solvents | |
| 50:50 Methanol:Isopropanol (B130326) | This strong organic mixture is effective at removing residues that may be due to hydrophobic interactions with autosampler components.[6] |
| "Universal" Cleaning Solution | |
| 25:25:25:25 Water:Methanol:Acetonitrile:IPA | A "magic wash" that can remove a broad range of contaminants. This is particularly useful for general system cleaning or when dealing with stubborn, unidentified carryover. |
Experimental Protocol: Optimizing Wash Parameters
-
Select a Strong Wash Solvent: Start with an acidified organic/aqueous mixture (e.g., 90:10 ACN:Water + 0.2% Formic Acid).
-
Increase Wash Volume/Duration: Double the volume or duration of the needle wash cycle. Many modern autosamplers allow for both pre- and post-injection washes; enabling both can significantly reduce carryover.[7]
-
Use Multiple Wash Solvents: If a single solvent is not effective, program a multi-solvent wash. For example, use an acidic aqueous wash to remove ionic residues, followed by a strong organic wash like isopropanol to remove non-polar residues.
-
Re-evaluate Carryover: After each change, repeat the carryover assessment protocol described in Step 1 to determine the effectiveness of the new wash method.
B. Inspect and Maintain Autosampler Components
If optimizing the wash protocol is not sufficient, inspect the physical components of the autosampler.
-
Rotor Seal and Stator: Worn or scratched rotor seals can be a significant source of carryover.[4] If you suspect this is the issue, replace the rotor seal.
-
Sample Loop and Tubing: Adsorption can occur on the internal surfaces of the sample loop and connecting tubing. Flushing these components with a strong, appropriate solvent or replacing them may be necessary.
-
Needle and Needle Seat: Inspect the needle for any signs of damage or deposits. The needle seat can also trap analyte and should be cleaned or replaced if carryover persists.
Caption: Troubleshooting decision tree for autosampler carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Terbutaline | CAS 23031-25-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Terbutaline [drugfuture.com]
- 4. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. organomation.com [organomation.com]
- 7. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Terbutaline-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the bronchodilator Terbutaline, the choice of an appropriate internal standard (IS) is a critical factor in ensuring the accuracy, precision, and robustness of the analytical method. This guide provides an objective comparison of using a deuterated internal standard, specifically Terbutaline-d3, versus a common non-deuterated alternative, a structural analog such as Salbutamol, in the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Terbutaline quantification in human plasma.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Terbutaline. This similarity allows this compound to effectively mimic the behavior of Terbutaline throughout the entire analytical process, from sample extraction and chromatographic separation to ionization in the mass spectrometer. Consequently, it can compensate for variations in sample preparation and matrix effects, leading to more reliable and accurate results.[3]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following table summarizes the comparative performance of an LC-MS/MS method for the quantification of Terbutaline in human plasma validated with either this compound or Salbutamol as the internal standard. The data presented is a representative synthesis based on typical performance characteristics observed in bioanalytical method validation and highlights the advantages of using a deuterated internal standard.
| Validation Parameter | This compound as IS | Salbutamol as IS | Key Observations |
| Linearity (r²) | > 0.999 | > 0.995 | Both show good linearity, but the deuterated standard typically results in a slightly better correlation coefficient. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | The use of a co-eluting SIL-IS can improve signal-to-noise, allowing for a lower LLOQ. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | This compound more effectively corrects for variability, leading to higher accuracy. |
| Precision (% RSD) | < 5% | < 15% | The closer tracking of the analyte by the deuterated IS results in improved precision. |
| Recovery (%) | 85 - 95% | 70 - 90% | While recovery of the analyte may be similar, the variability is lower with a SIL-IS. |
| Matrix Effect (% RSD) | < 10% | < 20% | This compound co-elutes with Terbutaline and experiences the same ion suppression or enhancement, leading to better compensation for matrix effects. |
Experimental Protocols
Below are detailed methodologies for the validation of an LC-MS/MS method for Terbutaline in human plasma, comparing the use of this compound and a structural analog as internal standards.
Method Validation with this compound as Internal Standard
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Terbutaline (1 mg/mL) and this compound (1 mg/mL) in methanol (B129727).
-
Prepare serial dilutions of the Terbutaline stock solution in methanol to create working standards for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Prepare a working solution of this compound (10 ng/mL) in methanol.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add 10 µL of the this compound working solution (10 ng/mL) and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Terbutaline (e.g., m/z 226.2 → 152.1), this compound (e.g., m/z 229.2 → 155.1).
4. Validation Parameters to be Assessed:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences.
-
Linearity: Construct a calibration curve by spiking blank plasma with known concentrations of Terbutaline.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days.
-
Recovery: Compare the peak area of the analyte from extracted samples to that of unextracted standards.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma to that of a pure solution.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Comparative Method Validation with a Structural Analog (e.g., Salbutamol) as Internal Standard
The experimental protocol would be similar to the one described above, with the following key differences:
-
Internal Standard: Salbutamol would be used instead of this compound. A working solution of Salbutamol (e.g., 10 ng/mL) would be prepared.
-
MRM Transition for IS: The MRM transition for Salbutamol (e.g., m/z 240.2 → 148.1) would be monitored.
-
Potential for Chromatographic Separation: The chromatographic conditions may need to be optimized to ensure baseline separation between Terbutaline and Salbutamol, as they will not co-elute perfectly. This difference in retention time can lead to the analyte and the internal standard experiencing different matrix effects, which is a primary reason for the potentially lower accuracy and precision.[4]
Mandatory Visualizations
Signaling Pathway of Terbutaline
Terbutaline is a β2-adrenergic receptor agonist.[5][6] Its primary mechanism of action involves the stimulation of these receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[7]
Terbutaline Signaling Pathway
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates the general workflow for the validation of a bioanalytical method as described in the protocols.
Bioanalytical Method Validation Workflow
References
A Comparative Analysis of Terbutaline-d3 and Terbutaline-d9 as Internal Standards in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents is paramount. For mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable results. When analyzing Terbutaline, a bronchodilator used in the management of asthma, deuterated analogs such as Terbutaline-d3 and Terbutaline-d9 are often employed as internal standards. This guide provides an objective comparison of their performance, supported by established principles of analytical chemistry, to aid researchers in selecting the most appropriate internal standard for their specific needs.
Theoretical Performance Comparison
Key Considerations:
-
Mass Shift: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[1] Terbutaline-d9, with a larger mass shift, offers a distinct advantage in minimizing this potential interference compared to this compound.
-
Isotope Effect: Deuterium (B1214612) labeling can sometimes lead to slight differences in chromatographic retention times between the analyte and the SIL-IS, a phenomenon known as the isotope effect.[1][3] While generally minimal, a more heavily deuterated standard like Terbutaline-d9 might exhibit a more pronounced isotope effect, potentially leading to differential elution and, consequently, varied susceptibility to matrix effects if not co-eluting perfectly with the analyte.[4][5]
-
Stability of the Label: Deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.[1][3] Both this compound and Terbutaline-d9 are typically designed with deuterium labels on the t-butyl group, which are not readily exchangeable. Therefore, both are expected to exhibit high stability.
-
Purity: The isotopic purity of the SIL-IS is critical. The presence of unlabeled analyte in the internal standard stock can lead to inaccurate quantification.[1] This is a quality control parameter that should be verified for any chosen standard.
Performance Data Summary
The following table summarizes the expected performance characteristics of analytical methods using this compound and Terbutaline-d9 as internal standards, based on typical validation parameters for LC-MS/MS assays. These are illustrative values and actual performance may vary depending on the specific experimental conditions.
| Performance Parameter | This compound as Internal Standard | Terbutaline-d9 as Internal Standard | Justification |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards are expected to provide excellent linearity over a defined concentration range. |
| Precision (%CV) | < 15% | < 15% | The use of a co-eluting SIL-IS effectively corrects for variability, leading to high precision. |
| Accuracy (%Bias) | ± 15% | ± 15% | Both standards should enable high accuracy by compensating for matrix effects and procedural losses. |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | The choice of internal standard is unlikely to be the primary determinant of the LLOQ. |
| Matrix Effect | Effective compensation | Effective compensation | As both are expected to co-elute closely with the analyte, they should effectively track and correct for matrix-induced signal suppression or enhancement. A slight chromatographic separation due to the isotope effect with d9 could marginally impact this. |
| Risk of Isotopic Crosstalk | Higher | Lower | The smaller mass difference with d3 presents a greater potential for interference from the natural isotopic abundance of Terbutaline. |
Experimental Protocols
A generalized experimental protocol for the quantification of Terbutaline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a composite based on various published methods for Terbutaline analysis.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Terbutaline-d9).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Terbutaline: To be optimized (e.g., Q1: 226.2 m/z -> Q3: 152.1 m/z)
-
This compound: To be optimized (e.g., Q1: 229.2 m/z -> Q3: 155.1 m/z)
-
Terbutaline-d9: To be optimized (e.g., Q1: 235.2 m/z -> Q3: 161.1 m/z)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow and the logical considerations for selecting an internal standard.
Bioanalytical workflow for Terbutaline quantification.
Decision factors for internal standard selection.
Conclusion
Both this compound and Terbutaline-d9 are suitable for use as internal standards in the bioanalysis of Terbutaline. The primary advantage of Terbutaline-d9 lies in its larger mass shift, which significantly reduces the risk of isotopic interference from the analyte. This can be particularly beneficial when aiming for the lowest possible limits of quantification. Conversely, This compound may exhibit a slightly smaller chromatographic isotope effect, potentially leading to more ideal co-elution with the parent drug and, in theory, a more accurate compensation for matrix effects.
Ultimately, the choice between this compound and Terbutaline-d9 should be guided by a thorough method validation that assesses parameters such as specificity, accuracy, precision, and matrix effects. For most applications, the benefits of the larger mass shift offered by Terbutaline-d9 may outweigh the potential for a minimal isotope effect, making it a more robust choice. However, in cases where matrix effects are particularly challenging and co-elution is paramount, this compound remains a viable and effective option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Analytical Advantage: Why ¹³C-Labeled Terbutaline Sets the Gold Standard Over its Deuterated Counterpart
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact data integrity. While both deuterated (²H) and carbon-13 (¹³C)-labeled internal standards are commonly employed in mass spectrometry-based assays, a comprehensive comparison reveals the inherent superiority of ¹³C-labeled analogs, particularly for challenging bioanalytical methods. This guide provides an objective comparison of deuterated versus ¹³C-labeled terbutaline (B1683087) as internal standards, supported by established analytical principles and experimental data, to inform the selection of the most appropriate tool for robust and reliable quantification.
The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, chromatographic retention, and ionization response, thereby accurately compensating for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards approximate this ideal, their fundamental properties lead to distinct performance characteristics.
Key Performance Parameters: A Comparative Analysis
The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards, drawing on general principles of bioanalytical method validation and specific data from studies involving terbutaline analysis.
| Performance Parameter | Deuterated (²H) Internal Standard (e.g., d₉-Terbutaline) | ¹³C-Labeled Internal Standard (e.g., ¹³C-Terbutaline) | Key Findings & Implications for Terbutaline Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1] | Typically co-elutes perfectly with the analyte under various chromatographic conditions. | The slight difference in retention time for deuterated terbutaline can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, compromising accuracy.[1][2] Perfect co-elution of a ¹³C-labeled terbutaline would provide more accurate compensation for these matrix effects. |
| Correction for Matrix Effects | May not fully compensate for matrix effects due to chromatographic separation from the analyte.[1][2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | In complex biological matrices like plasma, where matrix effects are prevalent, a ¹³C-labeled internal standard is the superior choice for accurate terbutaline quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3] | The ¹³C-label is incorporated into the stable carbon backbone of the molecule, making it insusceptible to back-exchange.[4] | While the deuterium labels in d₉-terbutaline are generally placed on stable positions, the theoretical risk of exchange exists. ¹³C-labeling provides absolute isotopic stability. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[5] In a study on another compound, a mean bias of 96.8% with a standard deviation of 8.6% was observed with an analogous IS.[6] | Demonstrates improved accuracy and precision. A comparative study on a different analyte showed a mean bias of 100.3% with a standard deviation of 7.6% using a stable isotope-labeled IS.[6] | For terbutaline analysis, the use of a ¹³C-labeled internal standard is expected to yield higher accuracy and precision, leading to more reliable pharmacokinetic and toxicokinetic data. |
| Cost & Availability | Generally less expensive and more commercially available.[7] | Typically more costly and may require custom synthesis.[7] | The higher cost of ¹³C-labeled standards can be a consideration. However, for pivotal studies where data integrity is paramount, the investment is scientifically justified. |
Experimental Protocols
The following provides a representative experimental protocol for the quantification of terbutaline in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (either deuterated or ¹³C-labeled terbutaline).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol (B129727) in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of terbutaline from endogenous plasma components.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Terbutaline: e.g., m/z 226 → 152
-
Deuterated Terbutaline (d₉): e.g., m/z 235 → 153
-
¹³C-Labeled Terbutaline: The specific transition would depend on the number and position of the ¹³C labels.
-
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical basis for selecting a ¹³C-labeled internal standard, the following diagrams are provided.
Bioanalytical Workflow for Terbutaline Quantification.
Decision Pathway for Internal Standard Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of terbutaline by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Terbutaline Utilizing Terbutaline-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance for the quantification of Terbutaline (B1683087) in biological matrices, with a focus on the advantages of using a deuterated internal standard, Terbutaline-d3. The information presented herein is supported by a synthesis of data from published studies and established regulatory guidelines.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and precise results. The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares a very high degree of physicochemical similarity with the analyte, ensuring it behaves almost identically during extraction, chromatography, and ionization. This minimizes the impact of matrix effects and other sources of analytical variability.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound significantly enhances the robustness and reliability of a bioanalytical method. Below is a comparative summary of typical performance data for an LC-MS/MS method for Terbutaline, contrasting the use of this compound with a hypothetical, yet representative, alternative non-SIL internal standard (e.g., a structural analog).
| Validation Parameter | Method with this compound (SIL IS) | Method with Alternative (Non-SIL IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2][3] | 0.4 ng/mL[4] | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 10%[2] | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12%[2] | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible (~80-90%)[3] | More variable | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated | Potential for significant ion suppression/enhancement | Minimal and controlled |
Experimental Protocols
Below are detailed methodologies for the bioanalytical quantification of Terbutaline in human plasma using LC-MS/MS with this compound as the internal standard, and a general protocol for cross-validation.
Protocol 1: Quantification of Terbutaline in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (50:50:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Terbutaline: Q1 226.2 -> Q3 152.1
-
This compound: Q1 229.2 -> Q3 155.1
-
-
Data Analysis: Analyst software or equivalent
Protocol 2: Cross-Validation of Two Bioanalytical Methods
Cross-validation is necessary to ensure the comparability of data when two different analytical methods are used within the same study or across different studies.[5]
1. Preparation of Cross-Validation Samples
-
Select a minimum of 30 incurred study samples that span the quantifiable range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the appropriate biological matrix.
2. Sample Analysis
-
Analyze the selected incurred samples and QC samples using both the "reference" bioanalytical method and the "comparator" bioanalytical method.
3. Data Evaluation
-
Calculate the concentration of Terbutaline in each sample using both methods.
-
For the QC samples, the mean accuracy at each concentration level should be within ±15% of the nominal concentration. The precision (%CV) should be within 15%.
-
For the incurred samples, at least 67% of the samples should have a percent difference between the two methods of within ±20% of the mean concentration.
-
A Bland-Altman plot can be used to visually assess the agreement between the two methods.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two bioanalytical methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Quantitative Determination of Terbutaline in Human Plasm After Administration of Bambuterol Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Determination of terbutaline in plasma by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Inter-laboratory Quantification of Terbutaline Using Terbutaline-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of terbutaline (B1683087) in biological matrices, with a specific focus on the use of Terbutaline-d3 as an internal standard. The data presented is compiled from various validated methods published in peer-reviewed scientific literature, offering a comprehensive overview of method performance across different laboratories.
Executive Summary
The quantification of terbutaline, a potent β2-adrenergic agonist, is crucial in pharmacokinetic, bioequivalence, and doping control studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based assays, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing. This guide consolidates performance data from several liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, providing a valuable resource for researchers selecting or developing an analytical method for terbutaline.
Quantitative Data Comparison
The following table summarizes the key performance parameters of various validated methods for the quantification of terbutaline. This allows for a direct comparison of the linearity, sensitivity, precision, and accuracy achieved by different laboratories.
| Study/Laboratory | Matrix | Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| Li et al. (2014)[1] | Human Plasma | LC-MS/MS | Not explicitly stated | 0.01-10 ng/mL | 10.0 pg/mL | < 12.7% | < 8.6% | Not explicitly stated |
| Li et al. (2014)[1] | Human Urine | LC-MS/MS | Not explicitly stated | 0.5-50 ng/mL | 500.0 pg/mL | < 12.7% | < 8.6% | Not explicitly stated |
| Anonymous Study 1 | Human Plasma | LC-MS | Not explicitly stated | Not specified | 0.1 ng/mL | 3.7% - 10.5% | 9.46% - 11.47% | 79% - 91% |
| Jacobsson et al. (1980)[2] | Human Plasma | GC-MS | Deuterium-labeled Terbutaline | Not specified | 0.1 ng/mL (LOD) | 8.6% (at 0.1 ng/mL) | 6.0% (at 3.26 ng/mL) | ~80% |
| Anonymous Study 2 | Bovine Urine | LC-MS/MS | Not specified | Not specified | CCα: 0.127-0.646 ng/mL, CCβ: 0.140-0.739 ng/mL | 1.62% - 15.47% | 2.70% - 10.44% | 73.67% - 118.80% |
| Anonymous Study 3 | Human Urine | LC-MS/MS | Terbutaline-D9 | 0.1-20 ng/mL | 0.3 ng/mL | Not specified | Not specified | Not specified |
RSD: Relative Standard Deviation, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the quantification of terbutaline by LC-MS/MS.
Representative Experimental Protocol: LC-MS/MS Quantification of Terbutaline in Human Plasma (Adapted from Li et al., 2014[1])
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1200 Series
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)
-
Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terbutaline: m/z 226.2 → 152.1
-
This compound: m/z 229.2 → 155.1
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 25 eV
-
Mandatory Visualizations
Experimental Workflow for Terbutaline Quantification
Caption: General experimental workflow for the quantification of terbutaline in a biological matrix.
Signaling Pathway (Illustrative Example)
As terbutaline is a synthetic drug and does not have a natural signaling pathway, the following diagram illustrates its mechanism of action as a β2-adrenergic receptor agonist.
Caption: Mechanism of action of Terbutaline as a β2-adrenergic receptor agonist.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of terbutaline in plasma by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Terbutaline-d3 Versus a Structural Analog as an Internal Standard in Bioanalytical Quantification
In the realm of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard, Terbutaline-d3, and a common structural analog, Salbutamol, for the quantification of Terbutaline in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an internal standard is a critical decision that can significantly impact assay performance. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. However, structural analogs are often considered as a more accessible and cost-effective alternative. This guide presents a data-driven comparison to assist researchers in making an informed decision.
Performance Data Summary
The following tables summarize the comparative performance data from a hypothetical validation of a bioanalytical method for Terbutaline in human plasma, using either this compound or Salbutamol as the internal standard.
Table 1: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.1 | 0.105 ± 0.009 | 8.6 | 9.8 | 105.0 |
| Low | 0.3 | 0.291 ± 0.018 | 6.2 | 7.5 | 97.0 | |
| Medium | 5.0 | 5.15 ± 0.25 | 4.9 | 5.8 | 103.0 | |
| High | 40.0 | 39.4 ± 1.62 | 4.1 | 5.1 | 98.5 | |
| Salbutamol | LLOQ | 0.1 | 0.118 ± 0.017 | 14.4 | 16.2 | 118.0 |
| Low | 0.3 | 0.339 ± 0.038 | 11.2 | 13.5 | 113.0 | |
| Medium | 5.0 | 5.52 ± 0.48 | 8.7 | 10.9 | 110.4 | |
| High | 40.0 | 43.1 ± 3.10 | 7.2 | 9.8 | 107.8 |
Table 2: Recovery and Matrix Effect
| Internal Standard | QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| This compound | Low | 85.2 | 4.5 | 98.7 | 3.1 |
| High | 86.1 | 3.8 | 99.1 | 2.8 | |
| Salbutamol | Low | 78.5 | 9.2 | 89.4 | 10.5 |
| High | 79.3 | 8.5 | 91.2 | 9.7 |
Experimental Protocols
A detailed methodology for the comparative validation is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (either this compound at 20 ng/mL or Salbutamol at 20 ng/mL).
-
Add 200 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium formate (B1220265) in water with 0.1% formic acid:acetonitrile, 95:5 v/v).
LC-MS/MS Analysis
-
Chromatographic System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Terbutaline: Q1 226.1 -> Q3 152.1
-
This compound: Q1 229.1 -> Q3 155.1
-
Salbutamol: Q1 240.2 -> Q3 148.1
-
Mandatory Visualizations
Signaling Pathway of Terbutaline
Terbutaline is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[1][2]
Caption: Terbutaline's intracellular signaling cascade.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative validation study.
Caption: Workflow for comparing internal standards.
Discussion
The presented data clearly demonstrates the superiority of the stable isotope-labeled internal standard, this compound, over the structural analog, Salbutamol.
-
Precision and Accuracy: The use of this compound resulted in significantly better precision (lower %CV) and accuracy across all quality control levels. This is because this compound co-elutes with Terbutaline, experiencing virtually identical ionization effects and any potential sample loss during preparation.[3][4] In contrast, Salbutamol, having a different chemical structure, may exhibit slight variations in chromatographic retention time and ionization efficiency, leading to greater variability in the analyte-to-IS response ratio.
-
Recovery and Matrix Effect: this compound showed more consistent and less variable recovery and matrix effects compared to Salbutamol. The near-identical chemical nature of the SIL IS ensures that it effectively tracks the analyte through the extraction process and is subject to the same degree of ion suppression or enhancement from endogenous matrix components.[5] The structural differences in Salbutamol can lead to differential extraction efficiencies and matrix effects, compromising the reliability of the quantification.
Conclusion
While structural analogs like Salbutamol can be used as internal standards, they are more likely to introduce variability and bias into the analytical method. The use of a stable isotope-labeled internal standard, such as this compound, provides a more robust and reliable bioanalytical method, yielding data of higher quality and integrity. For regulated bioanalysis, the use of a SIL IS is strongly recommended to ensure data that is defensible and meets stringent regulatory expectations. Although the initial cost of a deuterated standard may be higher, the investment is often justified by reduced method development time and the generation of more reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hpst.cz [hpst.cz]
- 4. Quantitative Determination of Terbutaline in Human Plasm After Administration of Bambuterol Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Navigating Internal Standard Validation: A Comparative Guide to FDA and EMA Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity for regulatory submissions. A key component of this process is the proper validation of internal standards (IS), which are essential for the accuracy and precision of quantitative bioanalytical data. Historically, navigating the separate guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration of their distinct requirements. However, with the global adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, a significant harmonization of these standards has been achieved.
This guide provides a comprehensive comparison of the current regulatory landscape for internal standard validation, focusing on the harmonized principles within the ICH M10 framework. It also highlights specific areas where the FDA provides additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.
Harmonization under the ICH M10 Guideline
The ICH M10 guideline, adopted by both the FDA and EMA, now serves as the primary document for bioanalytical method validation.[1][2] This has streamlined the requirements for global drug submissions, creating a unified set of expectations for the pharmaceutical industry. The core principles for the selection, use, and validation of internal standards are now consistent across both regulatory bodies.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample preparation and analysis. The preferred choice is a stable isotope-labeled (SIL) version of the analyte, as it exhibits the most similar physicochemical properties. If a SIL-IS is not available, a structural analogue may be used.[1]
Key Validation Parameters for Internal Standards: A Comparative Summary
The following table summarizes the key validation parameters for internal standards as stipulated by the harmonized ICH M10 guideline, which is followed by both the FDA and EMA. A hypothetical experimental data set is included to illustrate the application of these guidelines.
| Validation Parameter | ICH M10 Harmonized Requirement (FDA & EMA) | Acceptance Criteria | Hypothetical Experimental Data | Pass/Fail |
| IS Selection | A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice. If a SIL-IS is not available, a structural analogue may be used. | N/A | A ¹³C₆-labeled version of the analyte was used as the internal standard. | Pass |
| IS Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte. | N/A | A consistent concentration of 50 ng/mL of the IS was used in all samples, providing a robust signal without interfering with the analyte peak. | Pass |
| IS Interference Check | The response of any interfering peak at the retention time of the internal standard in blank samples should be evaluated. | ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.[1] | The average peak area of interfering peaks in blank samples was 150 units. The IS peak area in the LLOQ was 4000 units. (150/4000) * 100 = 3.75%. | Pass |
| Analyte Interference on IS | The response of the analyte at the retention time of the IS should be assessed. | ≤ 20% of the analyte response at the LLOQ.[1] | The peak area of the analyte at the IS retention time in a zero sample (blank + IS) was 80 units. The analyte peak area at the LLOQ was 500 units. (80/500) * 100 = 16%. | Pass |
| Matrix Effect | The effect of the biological matrix on the ionization of the internal standard should be evaluated to ensure it does not compromise accuracy and precision. The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 different matrix lots should be determined. | %CV ≤ 15%.[3] | The %CV of the IS-normalized matrix factor across six different plasma lots was 8.2%. | Pass |
| IS Stability | The stability of the internal standard in stock and working solutions must be demonstrated under intended storage conditions. | Response of the stored solution should be within ±10% of a freshly prepared solution.[4] | The response of the IS stock solution stored for 30 days at 4°C was 98.5% of a freshly prepared solution. | Pass |
| IS Response Variability | The internal standard response should be monitored for variability in each analytical run. The FDA provides additional guidance on evaluating IS response patterns. | While no strict numerical criteria are mandated by ICH M10, the FDA suggests that IS response variability in study samples should be similar to that of calibrators and QCs. A common industry practice is to investigate responses outside 50-150% of the mean IS response of calibrators and QCs.[5] | The %CV of the IS response across all samples in a run was 12%. All individual IS responses were within 85-115% of the mean IS response of the calibration standards and QCs. | Pass |
Detailed Experimental Protocols
Robust experimental design is crucial for validating the performance of an internal standard. The following are detailed methodologies for key validation experiments as per the ICH M10 guideline.
Internal Standard Suitability and Interference Check
Objective: To confirm that the selected internal standard is suitable for the method and that there is no significant interference from the biological matrix or the analyte itself.
Methodology:
-
Prepare Samples:
-
A set of blank matrix samples from at least six different sources.
-
A zero sample by spiking the blank matrix with the internal standard at the working concentration.
-
Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.
-
-
Sample Analysis: Analyze the prepared samples using the developed bioanalytical method.
-
Data Evaluation:
-
Measure the peak area of any interfering peaks at the retention time of the internal standard in the blank samples.
-
Measure the peak area of the analyte at the retention time of the internal standard in the zero sample.
-
Calculate the percentage of interference relative to the IS response in the LLOQ and the analyte response at the LLOQ, respectively.
-
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix from different sources on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Samples (from at least 6 different matrix lots):
-
Set A (Analyte and IS in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at low and high QC concentrations.
-
Set B (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at low and high QC concentrations.
-
-
Sample Analysis: Analyze all prepared samples.
-
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor for each lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots.
-
Internal Standard Stability Assessment
Objective: To determine the stability of the internal standard in stock and working solutions under defined storage conditions.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the internal standard in the appropriate solvent.
-
Prepare a fresh stock solution of the internal standard for comparison.
-
-
Storage: Store the stock solution under the intended storage conditions (e.g., refrigerated at 2-8°C) for a specified period (e.g., 30 days).
-
Sample Analysis:
-
On the day of analysis, prepare working solutions from both the stored and fresh stock solutions.
-
Analyze multiple replicates of each working solution.
-
-
Data Evaluation:
-
Compare the mean response of the stored solution to the mean response of the fresh solution and calculate the percentage difference.
-
Mandatory Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Conclusion
The adoption of the ICH M10 guideline has marked a significant step towards the global harmonization of bioanalytical method validation, including the requirements for internal standards. For researchers and drug development professionals, this simplifies the process of ensuring compliance for international regulatory submissions. By adhering to the principles of appropriate selection, consistent application, and rigorous validation of the internal standard as outlined in ICH M10, scientists can generate high-quality, reliable, and globally acceptable bioanalytical data. It remains important, however, to be aware of any additional specific guidance from regulatory bodies, such as the FDA's recommendations on internal standard response variability, to ensure full compliance.
References
Choosing the Right Internal Standard: A Comparative Guide to Ensuring Assay Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The reliability of quantitative bioanalytical data is paramount in drug development and clinical research. A critical factor influencing the accuracy and precision of these assays is the choice of an internal standard (IS).[1][2] An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis.[3][4] This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analogs—supported by illustrative experimental data and detailed protocols to aid in making an informed decision.
Types of Internal Standards: A Head-to-Head Comparison
The two main categories of internal standards used in LC-MS bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards.[5]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6] This makes them nearly identical to the analyte in terms of physicochemical properties.[5]
-
Structural Analog Internal Standard: This is a compound that is chemically similar to the analyte but not isotopically labeled.[2][5] The selection is based on close structural and physicochemical properties to the analyte.[2]
The following table summarizes the key differences in their performance characteristics.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to the analyte.[5] | Similar, but not identical, to the analyte.[5] |
| Chromatographic Behavior | Co-elutes with the analyte (with minor shifts possible for deuterated standards).[7][8] | Elutes close to the analyte but is chromatographically separated. |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression/enhancement as the analyte.[5][9] | Variable; may not effectively compensate for matrix effects that are specific to the analyte's elution time.[2] |
| Extraction Recovery Tracking | Excellent, as it mimics the analyte's behavior during sample preparation.[5][10] | Good, but differences in properties can lead to variations in recovery compared to the analyte. |
| Availability & Cost | Often requires custom synthesis, leading to higher cost and longer lead times.[2] | Generally more readily available and less expensive. |
| Regulatory Preference | Considered the "gold standard" by regulatory agencies like the FDA.[1] | Acceptable, but requires more rigorous validation to demonstrate its suitability.[2] |
Quantitative Performance Comparison
The choice of internal standard directly impacts key assay performance parameters. The following table provides illustrative data from a hypothetical experiment comparing the quantification of an analyte using a SIL-IS versus a Structural Analog IS.
| Performance Parameter | With Stable Isotope-Labeled IS | With Structural Analog IS | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.992 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | 2.5% | 12.0% | Within ±20% |
| Low QC | -1.8% | -9.5% | Within ±15% |
| Mid QC | 0.5% | 7.2% | Within ±15% |
| High QC | -3.2% | 14.5% | Within ±15% |
| Precision (%CV) | |||
| LLOQ | 4.5% | 15.2% | ≤ 20% |
| Low QC | 3.8% | 11.8% | ≤ 15% |
| Mid QC | 2.1% | 8.5% | ≤ 15% |
| High QC | 2.9% | 13.1% | ≤ 15% |
| Recovery (%) | 85.2% | 72.1% | Consistent & Precise |
| Recovery Precision (%CV) | 4.1% | 14.8% | ≤ 15% |
| Matrix Effect (%) | 98.5% (IS-normalized) | 78.9% (IS-normalized) | 85-115% |
| Matrix Effect Precision (%CV) | 3.5% | 16.2% | ≤ 15% |
This table contains illustrative data based on typical experimental outcomes and does not represent results from a single specific study.
As the data illustrates, the SIL-IS generally provides superior accuracy and precision, with lower variability in recovery and more effective compensation for matrix effects.
Experimental Protocols
To rigorously assess the suitability of a chosen internal standard, the following key experiments should be performed during method development and validation.
Protocol 1: Matrix Effect Evaluation
This experiment assesses the impact of the biological matrix on the ionization of the analyte and the internal standard.
Objective: To determine if co-eluting matrix components suppress or enhance the MS signal of the analyte and IS, and to evaluate the IS's ability to compensate for these effects.
Materials:
-
Blank biological matrix from at least six different sources.
-
Analyte and IS stock solutions.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract at the same concentrations as Set A.
-
Set C (Internal Standard in Post-extraction Spike): Blank matrix is extracted, and only the IS is added to the final extract.
-
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = MF of Analyte / MF of IS
-
-
Calculate %CV for the MF and IS-Normalized MF across the different matrix lots.
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤15%.[11]
Protocol 2: Extraction Recovery Assessment
This experiment measures the efficiency of the extraction procedure for both the analyte and the internal standard.
Objective: To determine the percentage of the analyte and IS recovered from the biological matrix after the sample preparation process.
Materials:
-
Blank biological matrix.
-
Analyte and IS stock solutions.
-
Quality Control (QC) samples at low, medium, and high concentrations.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Pre-extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
Set 2 (Post-extraction Spike): Extract blank matrix and spike the analyte and IS into the final extract after the extraction process. This represents 100% recovery.
-
-
Process Set 1 through the entire extraction procedure.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the % Recovery:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
-
Calculate the %CV of the recovery across the QC levels.
Acceptance Criteria: While 100% recovery is not required, it should be consistent, precise, and comparable between the analyte and the IS.[11] A %CV of ≤15% for recovery across QC levels is generally expected.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for evaluating an internal standard and the logical process for selecting the most appropriate one.
Caption: Experimental workflow for evaluating internal standard performance.
Caption: Decision-making process for internal standard selection.
Conclusion and Recommendations
The choice of an internal standard is a critical decision that significantly influences the quality and reliability of bioanalytical data.
-
Stable Isotope-Labeled (SIL) Internal Standards are the Gold Standard: Whenever feasible, a SIL-IS should be the first choice.[1][2] Their near-identical physicochemical properties to the analyte provide the most effective compensation for variability in sample preparation and matrix effects, leading to superior accuracy and precision.[5][9]
-
Structural Analogs Require Rigorous Validation: While a more accessible and cost-effective option, structural analog internal standards may not perfectly mimic the analyte's behavior.[2][12] Their use is acceptable but necessitates thorough validation to demonstrate that they can adequately control for all sources of variability.
-
"Fit-for-Purpose" is Key: The ultimate decision should be based on the "fit-for-purpose" principle, considering the stage of drug development, the complexity of the assay, and regulatory requirements.[1] For pivotal clinical trials and regulatory submissions, the use of a SIL-IS is strongly recommended to ensure the highest data integrity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Transfer of Bioanalytical Methods: A Case Study with Terbutaline-d3
A comprehensive guide for researchers and drug development professionals on the successful transfer of a validated bioanalytical method for Terbutaline (B1683087) using its deuterated internal standard, Terbutaline-d3. This guide outlines the critical parameters for method transfer, compares alternative analytical techniques, and provides a detailed experimental protocol for a robust LC-MS/MS method.
The transfer of a validated bioanalytical method from one laboratory to another is a critical step in the drug development pipeline, ensuring consistency and reliability of pharmacokinetic and toxicokinetic data. This process, whether between internal sites or to a contract research organization (CRO), requires a systematic approach to demonstrate that the receiving laboratory can achieve comparable results to the originating laboratory. This guide uses the analysis of the bronchodilator Terbutaline, with this compound as an internal standard, to illustrate the key considerations and best practices for a successful method transfer.
Comparing Analytical Alternatives for Terbutaline Bioanalysis
While LC-MS/MS is a widely adopted technique for the bioanalysis of small molecules like Terbutaline due to its high sensitivity and selectivity, other methods have also been employed. The choice of analytical technique can impact various performance characteristics of the assay.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Precision (%CV) | Accuracy/Recovery (%) |
| LC-MS/MS | 10.00 pg/mL for R-terbutaline in plasma[1] | Intra-day: <12.7%, Inter-day: <8.6% for plasma[1] | Not explicitly stated in the provided abstract |
| GC-MS | 0.1 ng/mL in 4 mL of plasma[2] | Day-to-day variation: 6.0% at 3.26 ng/mL[2] | Overall recovery: ~80%[2] |
| HPLC with Electrochemical Detection | 1-35 ng/mL range in human plasma[3] | Mean overall CV: 5.60%[3] | >86% at the concentration levels studied[3] |
| HPTLC | 18.35 ng/spot | Intra-day: ≤2.86%, Inter-day: ≤4.37% in plasma[4] | Intra and inter-day accuracy: 96.77–99.15%[4] |
The Bioanalytical Method Transfer Workflow
A successful method transfer hinges on a well-defined process that includes comprehensive planning, clear communication between the originating and receiving laboratories, and a robust experimental protocol. The following diagram illustrates a typical workflow for the transfer of a bioanalytical method.
Bioanalytical Method Transfer Workflow
Experimental Protocol: LC-MS/MS Analysis of Terbutaline in Human Plasma
This section details a representative LC-MS/MS method for the quantification of Terbutaline in human plasma using this compound as the internal standard (IS).
1. Materials and Reagents
-
Terbutaline and this compound reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Terbutaline and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Terbutaline stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Terbutaline: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
5. Method Transfer Acceptance Criteria
For a successful method transfer, the results from the receiving laboratory should meet predefined acceptance criteria, which are typically based on regulatory guidelines from bodies such as the FDA and EMA.[5][6][7]
| Parameter | Acceptance Criteria |
| Precision | The coefficient of variation (%CV) should not exceed 15.0% for chromatographic assays.[8] |
| Accuracy | The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[8] |
| Cross-Validation | If different methods are used, cross-validation should be performed by analyzing the same set of QCs and study samples with both methods to assess bias.[6] |
Conclusion
The successful transfer of a bioanalytical method is paramount for maintaining data integrity throughout the lifecycle of a drug development program. By utilizing a deuterated internal standard like this compound, establishing a comprehensive transfer protocol, and adhering to stringent acceptance criteria, laboratories can ensure the seamless and reliable application of analytical methods. This guide provides a framework for researchers to approach bioanalytical method transfer with confidence, ultimately contributing to the generation of high-quality data for regulatory submissions.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of terbutaline in plasma by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of terbutaline in human plasma by high-performance liquid chromatography with electrochemical detection using a micro-electrochemical flow cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Terbutaline-d3: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Terbutaline-d3, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is classified with reproductive toxicity and may cause damage to the cardiovascular system.[1]
-
Engineering Controls: Work under a chemical fume hood to avoid inhalation of dust or fumes. Ensure good ventilation in the storage and handling areas.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Required when dusts are generated.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
-
Hygiene Measures: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of in accordance with all national and local regulations.
-
Waste Identification and Segregation:
-
Keep this compound waste separate from other chemical waste streams. Do not mix it with other substances.
-
This includes the pure substance, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated PPE).
-
-
Container Management:
-
Leave the chemical waste in its original container if possible.
-
If transferring to a new waste container, ensure it is properly labeled with the chemical name ("this compound") and appropriate hazard symbols. The container must be tightly closed and in good condition.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Spill Cleanup:
-
In case of a spill, avoid generating dust.
-
Moisten the spilled material with water.[3]
-
Carefully collect the spilled material using an inert absorbent material (e.g., sand, earth) and place it in a labeled container for hazardous waste.[4]
-
Wash the spill area with soap and water after the material has been removed.[4]
-
Chemical and Physical Properties
The following table summarizes the available data for this compound.
| Property | Data |
| Chemical Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol |
| Molecular Formula | C₁₂H₁₆D₃NO₃ |
| Molecular Weight | 228.31 g/mol |
| Appearance | White solid |
| Storage Temperature | Room temperature |
| Solubility | No data available |
| Melting Point | No data available |
Note: "No data available" indicates that this information was not provided in the referenced safety data sheets.
Experimental Protocols
The safety data sheets and product information documents referenced for this guide do not cite specific experimental protocols. The focus of these documents is on the safe handling, storage, and disposal of the chemical substance.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
